z-Tyr-ome
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMDHBKALJDBW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426678 | |
| Record name | z-tyr-ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13512-31-7 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13512-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | z-tyr-ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrosine, N-carboxy-, N-benzyl methyl ester, L- (8CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Structural Elucidation of Z-Tyr-OMe: A Technical Guide
Introduction: N-Benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as Z-Tyr-OMe, is a chemically modified derivative of the amino acid L-tyrosine.[1] This compound serves as a critical building block in the field of synthetic organic chemistry, particularly in the synthesis of peptides and peptidomimetics for drug discovery and development. The strategic addition of protecting groups to the native amino acid structure allows for controlled and site-specific reactions, preventing unwanted side reactions and enhancing the overall efficiency of complex molecular constructions.[1] This guide provides a detailed examination of the molecular structure of this compound, its physicochemical properties, and a representative synthetic protocol.
Molecular Structure
The structure of this compound can be deconstructed into three primary components: the central L-tyrosine scaffold, an N-terminal benzyloxycarbonyl (Z) protecting group, and a C-terminal methyl ester (OMe) group. Its molecular formula is C18H19NO5.[2][3]
-
L-Tyrosine Core : The foundation of the molecule is the naturally occurring amino acid L-tyrosine. This consists of a central alpha-carbon bonded to a hydrogen atom, an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain (R-group). The characteristic side chain of tyrosine is a p-hydroxybenzyl group (a benzene ring with a hydroxyl group at the para position).
-
N-Terminal Protection (Z-group) : The amino group of the tyrosine core is protected by a benzyloxycarbonyl group (Cbz or Z). This group is introduced to prevent the nucleophilic amine from participating in unintended reactions, such as amide bond formation, during a synthetic sequence.[1] The Z-group is composed of a benzyl group attached to a carbonyl group, which is then linked to the nitrogen atom of the tyrosine.
-
C-Terminal Protection (OMe group) : The carboxylic acid group of the tyrosine is protected as a methyl ester (-COOCH3). This modification prevents the carboxyl group from reacting, for instance, in coupling reactions where it could act as a nucleophile.[1] The methyl ester can be selectively removed under specific conditions when the carboxylic acid functionality is required.
The combination of these three components results in the stable, protected amino acid derivative this compound, which is amenable to a variety of chemical transformations.
References
z-Tyr-ome: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as Z-Tyr-OMe, is a pivotal protected amino acid derivative extensively utilized in the field of peptide synthesis and broader organic chemistry.[1][2] Its structure, featuring a benzyloxycarbonyl (Cbz or Z) group protecting the amine terminus and a methyl ester at the carboxyl terminus, allows for the controlled and sequential formation of peptide bonds, making it an invaluable building block for the synthesis of complex peptides, peptidomimetics, and other intricate molecular architectures.[3] This technical guide provides an in-depth analysis of the chemical properties and stability of this compound, offering critical information for its effective handling, storage, and application in research and development.
Chemical and Physical Properties
This compound is a white to off-white solid, and its fundamental physicochemical properties are summarized in the table below.[4][5] These properties are essential for its dissolution in appropriate solvent systems for reactions and for its purification and characterization.
| Property | Value | References |
| Synonyms | N-Benzyloxycarbonyl-L-tyrosine methyl ester, Cbz-L-Tyr-OMe | [2] |
| CAS Number | 13512-31-7 | [4] |
| Molecular Formula | C₁₈H₁₉NO₅ | [2] |
| Molecular Weight | 329.35 g/mol | [2] |
| Melting Point | 93-97 °C | [4][5] |
| Boiling Point | 528.1 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.249 g/cm³ (Predicted) | [2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Ethanol, and Dimethylformamide. Insoluble in water. | [4][5] |
| pKa | 9.75 ± 0.15 (Predicted) | [2] |
Stability and Degradation Pathways
The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. The primary modes of degradation involve the cleavage of the N-terminal benzyloxycarbonyl (Cbz) protecting group and the hydrolysis of the C-terminal methyl ester. The tyrosine side chain itself can also be susceptible to oxidation under certain conditions.[6]
Cleavage of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is known for its stability under a range of conditions, yet it can be selectively removed when desired.[][8] The two principal methods for its cleavage are catalytic hydrogenolysis and acidolysis.
-
Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide.[9] This method is highly efficient and compatible with many other functional groups.[10]
-
Acidolysis: Strong acidic conditions, such as treatment with HBr in acetic acid, can also cleave the Cbz group.[9] This method is typically employed when the molecule contains functionalities that are sensitive to catalytic hydrogenation.
Hydrolysis of the Methyl Ester
Potential Side Reactions in Peptide Synthesis
During peptide synthesis, the tyrosine side-chain can be prone to certain side reactions, although the presence of the Cbz and methyl ester protecting groups mitigates many of these. O-acylation of the phenolic hydroxyl group can occur under certain activation conditions.[15] Furthermore, racemization at the α-carbon is a potential risk, especially during activation and coupling steps, and care must be taken to employ reaction conditions that minimize this side reaction.[16]
Recommended Storage and Handling
To ensure the integrity of this compound, proper storage and handling are crucial. Based on available data, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (-15°C).[2] For long-term storage, refrigeration is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis from atmospheric moisture. The container should be tightly sealed.
-
Light: Protect from light.[4]
Experimental Protocols
While specific, detailed stability studies for this compound are not widely published, a general protocol for forced degradation studies can be adapted to assess its stability profile. Such studies are essential for identifying potential degradants and establishing a stability-indicating analytical method.[6][17]
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[18]
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60-80 °C) for a defined period.
-
Photostability: Expose both solid and solution samples to a controlled light source, following ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots from the stressed samples. If necessary, neutralize the acidic or basic samples. Dilute the samples to an appropriate concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with UV detection. The method should be capable of separating the intact this compound from its degradation products.
-
Peak Identification: Characterize any significant degradation products using techniques such as LC-MS to determine their molecular weights and fragmentation patterns, which can help in elucidating their structures.
Conclusion
This compound is a cornerstone molecule in synthetic peptide chemistry. A thorough understanding of its chemical properties and stability is paramount for its successful application. The primary degradation pathways involve the cleavage of the Cbz group and hydrolysis of the methyl ester, both of which can be controlled and leveraged during synthetic strategies. By adhering to appropriate storage and handling procedures and by employing robust analytical methods to monitor its purity, researchers can ensure the reliability and reproducibility of their synthetic endeavors involving this versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 13512-31-7,this compound | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 13512-31-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. pharmtech.com [pharmtech.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 16. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 17. medcraveonline.com [medcraveonline.com]
- 18. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester, a critical protected amino acid derivative widely utilized in peptide synthesis and as a building block in the development of complex pharmaceutical agents.[1][2] This document details the core synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction
N-benzyloxycarbonyl-L-tyrosine methyl ester, also known as Z-Tyr-OMe, is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group and the carboxylic acid is esterified as a methyl ester.[1] This dual protection strategy allows for the selective manipulation of other functional groups on the molecule, making it an invaluable intermediate in multi-step organic synthesis, particularly in the construction of peptides and other bioactive molecules.[1] The synthesis is typically a two-step process involving the esterification of L-tyrosine followed by the N-protection of the resulting amino ester.
Synthetic Pathway Overview
The synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester proceeds through two primary sequential reactions:
-
Esterification of L-tyrosine: The carboxyl group of L-tyrosine is converted to a methyl ester, typically by reaction with methanol in the presence of an acid catalyst such as thionyl chloride (SOCl₂). This step yields L-tyrosine methyl ester hydrochloride.
-
N-protection of L-tyrosine methyl ester: The amino group of L-tyrosine methyl ester hydrochloride is then protected with a benzyloxycarbonyl group using benzyl chloroformate (Cbz-Cl) under basic conditions, often following the Schotten-Baumann reaction protocol.[3][4][5]
The overall synthetic workflow is depicted below:
Data Presentation
The following tables summarize quantitative data from various reported experimental protocols for the two key synthetic steps.
Esterification of L-tyrosine to L-tyrosine methyl ester hydrochloride
| L-tyrosine (mmol) | Methanol (mL) | Thionyl chloride (mmol) | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 10 | 20 | 15 | -10°C to reflux | 95.5 | 98.6 (HPLC) | [6] |
| 10 | 20 | 25 | -10°C to reflux | 97.2 | 99.3 (HPLC) | [6] |
N-protection of L-tyrosine methyl ester hydrochloride
| L-tyrosine methyl ester HCl | Solvent System | Base | Benzyl Chloroformate | pH | Reaction Conditions | Yield (%) | Reference |
| Not specified | Ethyl acetate / Water | Sodium Carbonate | Not specified | 7-10 | Not specified | Not specified | [7] |
| 2.64 mmol | THF / Water (2:1) | Sodium Bicarbonate | 3.96 mmol | Not specified | 0°C, 20 h | 90 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester.
Synthesis of L-tyrosine methyl ester hydrochloride
Materials:
-
L-tyrosine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure: [6]
-
In a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add L-tyrosine (1.81 g, 10 mmol) and 20 mL of anhydrous methanol.
-
Cool the suspension in an ice-salt bath to -10 °C.
-
Slowly add thionyl chloride (1.78 g, 1.09 mL, 15 mmol) dropwise to the stirred suspension, ensuring the temperature remains below room temperature.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until all the L-tyrosine has been consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the methanol by concentration under reduced pressure using a rotary evaporator.
-
The resulting white solid is L-tyrosine methyl ester hydrochloride (yield: ~2.21 g, 95.5%). The product can be used in the next step without further purification.
Synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester
Materials:
-
L-tyrosine methyl ester hydrochloride
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [3]
-
Dissolve L-tyrosine methyl ester hydrochloride (assumed from the previous step, ~2.32 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (1.68 g, 20 mmol) to the solution.
-
Slowly add benzyl chloroformate (1.71 g, 1.43 mL, 10 mmol) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 40% ethyl acetate in hexane) as the eluent to obtain N-benzyloxycarbonyl-L-tyrosine methyl ester as a white powder.
Logical Relationships in Synthesis
The success of the synthesis is dependent on the careful control of several key parameters. The following diagram illustrates the logical relationships between these parameters and the desired outcomes for each synthetic step.
Conclusion
The synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester is a well-established and efficient process that is fundamental to the field of peptide chemistry and drug discovery. By carefully controlling reaction conditions such as temperature and pH, and by employing appropriate purification techniques, high yields of the desired product can be consistently achieved. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this important synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Syntheses of mono-, di-, and heterodihalogenated derivatives of L-tyrosine N-oxime methyl ester | Poster Board #1249 - American Chemical Society [acs.digitellinc.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 7. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
An In-depth Technical Guide to z-Tyr-ome (N-Benzyloxycarbonyl-L-tyrosine methyl ester)
CAS Number: 13512-31-7
This technical guide provides a comprehensive overview of z-Tyr-ome, also known as N-Benzyloxycarbonyl-L-tyrosine methyl ester. It is a critical intermediate for researchers, scientists, and professionals involved in drug development and peptide synthesis. This document details its chemical properties, synthesis, and primary applications, with a focus on its role as a protected amino acid derivative.
Core Chemical and Physical Properties
This compound is a derivative of the amino acid L-tyrosine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group and the carboxylic acid is protected as a methyl ester.[1][2] This dual protection is crucial for its application in controlled, stepwise chemical synthesis, particularly in peptide chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13512-31-7 | [2] |
| Molecular Formula | C₁₈H₁₉NO₅ | [3] |
| Molecular Weight | 329.35 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 93-97 °C | [3][4] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol. Sparingly soluble in water. | [2][4] |
| Purity | Typically ≥98% | [2] |
Synthesis of this compound
The synthesis of this compound is a well-established process that involves the protection of the amino and carboxyl groups of L-tyrosine.[5] The following diagram and protocol outline a common synthetic route.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established chemical synthesis methods.[4][5]
Materials:
-
L-tyrosine methyl ester hydrochloride
-
Ethyl acetate
-
Sodium carbonate
-
Water
-
Benzyl chloroformate (Z-Cl)
-
Citric acid
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
To a stirred suspension of L-tyrosine methyl ester hydrochloride in ethyl acetate and water, add sodium carbonate to act as a base.
-
Slowly add benzyl chloroformate dropwise to the reaction mixture. The pH of the reaction is carefully maintained at approximately 8.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (L-tyrosine methyl ester hydrochloride) is consumed.
-
Upon completion, the reaction mixture is acidified with citric acid to a pH of approximately 3.
-
The organic layer is separated and washed with brine until neutral.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
After filtration to remove the drying agent, the solvent is evaporated under reduced pressure.
-
The resulting residue is crystallized from petroleum ether to yield N-Benzyloxycarbonyl-L-tyrosine methyl ester (this compound) as a white crystalline solid.[4]
Role in Peptide Synthesis
The primary application of this compound is as a building block in peptide synthesis.[1][5][6] The protecting groups prevent unwanted side reactions at the amino and carboxyl termini, allowing for the specific and sequential addition of amino acids to a growing peptide chain.[1]
Caption: General workflow for using this compound in peptide synthesis.
Experimental Protocol: Dipeptide Synthesis using this compound (Solution-Phase)
This protocol outlines the general steps for the synthesis of a dipeptide using this compound in solution-phase synthesis.
Materials:
-
This compound
-
Lithium hydroxide or Sodium hydroxide (for saponification)
-
Another amino acid with a protected carboxyl group (e.g., H-Ala-OMe)
-
Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt))
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for deprotection of the Z-group (e.g., H₂/Pd-C for hydrogenolysis)
Procedure:
-
Carboxyl Group Deprotection: The methyl ester of this compound is hydrolyzed (saponified) using a base like lithium hydroxide to yield z-Tyr-OH.
-
Peptide Coupling: The resulting z-Tyr-OH is coupled with the amino group of a second amino acid ester (e.g., H-Ala-OMe) in the presence of coupling agents like DCC or EDC/HOBt. This forms the protected dipeptide (z-Tyr-Ala-OMe).
-
Amino Group Deprotection: The Z-group of the dipeptide is removed, typically by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This exposes the N-terminal amino group for further elongation of the peptide chain.
-
Purification: The resulting dipeptide is purified using techniques such as crystallization or chromatography.
Biological Activity and Applications in Drug Development
There is currently no significant evidence to suggest that this compound possesses inherent biological activity. Its importance in the pharmaceutical and biotechnology sectors lies in its role as a versatile intermediate for the synthesis of biologically active molecules.[5][6]
The tyrosine residue is crucial in many biological processes, including signal transduction through phosphorylation.[7] By enabling the precise incorporation of tyrosine into synthetic peptides, this compound is instrumental in the development of:
-
Therapeutic Peptides: Many peptide-based drugs require specific sequences for their activity, and this compound facilitates the inclusion of tyrosine in these sequences.[5]
-
Enzyme Inhibitors: It can be a precursor in the synthesis of molecules designed to inhibit the activity of specific enzymes.[6]
-
Chiral Ligands and Specialty Chemicals: Its stereochemistry makes it a valuable starting material for the synthesis of various chiral compounds.[5]
Caption: Role of this compound in drug development.
Conclusion
This compound (N-Benzyloxycarbonyl-L-tyrosine methyl ester) is a cornerstone intermediate in the field of chemical synthesis, particularly for peptide and medicinal chemistry. While it does not exhibit direct biological activity, its utility as a protected form of L-tyrosine is indispensable for the controlled synthesis of complex, biologically active molecules. This guide provides essential technical information for researchers and developers working with this important compound.
References
Z-Tyr-OMe: A Technical Guide to its Physical Properties and Solubility for Researchers
An In-depth Examination of N-Benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe) for Applications in Peptide Synthesis and Drug Development
N-Benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as this compound, is a pivotal N-protected amino acid derivative extensively utilized in the field of peptide chemistry. Its strategic application in both solid-phase and solution-phase peptide synthesis hinges on the stability of the benzyloxycarbonyl (Z) protecting group and the methyl ester, which allow for controlled and sequential peptide bond formation. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its appearance and solubility, supplemented by detailed experimental protocols and workflow diagrams to aid researchers and drug development professionals in its effective use.
Core Physical and Chemical Properties
This compound is a stable, crystalline solid at room temperature, facilitating its handling and storage in a laboratory setting. The key physical and chemical properties are summarized in the table below, providing a quick reference for scientists.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder; Colorless or slightly yellow crystal | [1][2][3] |
| Molecular Formula | C₁₈H₁₉NO₅ | [1] |
| Molecular Weight | 329.35 g/mol | [1] |
| Melting Point | 93-97 °C | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store in a tightly sealed container at 2–8°C, protected from moisture and light. | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthetic organic chemistry, particularly in designing reaction conditions for peptide coupling. It exhibits excellent solubility in a range of common organic solvents but is sparingly soluble in water. This differential solubility is advantageous for purification steps, such as extraction and precipitation.
While precise quantitative solubility data is not extensively available in public literature, the qualitative solubility in various solvents is well-documented.
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | |
| Chloroform | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
| Water | Sparingly soluble / Insoluble | [1] |
Experimental Protocols
General Protocol for Determining Solubility
This protocol outlines a general method for determining the qualitative and semi-quantitative solubility of a solid compound like this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, DMSO, DMF, water)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
Procedure:
-
Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.
-
Add the selected solvent in small, incremental volumes (e.g., 0.1 mL) to the test tube.
-
After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Observe the mixture for complete dissolution of the solid.
-
Continue adding the solvent incrementally until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the initial mass of the compound.
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from L-Tyrosine methyl ester hydrochloride.
Materials:
-
L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe·HCl)
-
Benzyl chloroformate (Z-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Citric acid
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of L-Tyrosine methyl ester hydrochloride in ethyl acetate and water, add sodium carbonate with stirring.
-
Slowly add benzyl chloroformate dropwise while maintaining the pH of the reaction mixture at approximately 8.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the solution to pH 3 with citric acid and separate the organic layer.
-
Wash the organic layer with brine until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization.
Purification of this compound by Recrystallization
This protocol provides a general procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Slowly add a solvent in which this compound is poorly soluble (e.g., hexanes or water) to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold, poor solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Solution-Phase Synthesis of a Dipeptide using this compound
This protocol outlines the synthesis of a dipeptide, for example, Z-Tyr-Gly-OMe, using this compound and Glycine methyl ester hydrochloride.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Coupling additive (e.g., 1-Hydroxybenzotriazole (HOBt))
-
Base (e.g., N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
Dissolve this compound and HOBt in anhydrous DCM.
-
In a separate flask, suspend H-Gly-OMe·HCl in anhydrous DCM and add NMM to neutralize the salt and form the free amine.
-
Add the solution of the free amine to the this compound solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the crude dipeptide by column chromatography or recrystallization.
Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Z-L-Tyrosine Methyl Ester (Z-Tyr-OMe)
This guide provides core technical information on Z-L-Tyrosine methyl ester (this compound), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development.
Z-L-Tyrosine methyl ester, also known as N-Benzyloxycarbonyl-L-tyrosine methyl ester, is a derivative of the amino acid L-tyrosine.[1][2] It is characterized by the presence of a benzyloxycarbonyl (Cbz or Z) group protecting the amine and a methyl ester protecting the carboxylic acid.[2][3] This dual-protection strategy is crucial for controlled chemical reactions, preventing the reactive amino and carboxyl groups from participating in undesired side reactions during complex syntheses.[2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C18H19NO5 | [1][4][5][6] |
| Molecular Weight | 329.35 g/mol | [1][5] |
| CAS Number | 13512-31-7 | [1][4][5][6] |
| Appearance | White or off-white solid | [2][3] |
| Melting Point | 93-97 °C | [1] |
| Density | ~1.249 g/cm³ (Predicted) | [1][6] |
Experimental Protocols
The primary application of this compound is as an intermediate in peptide synthesis and the creation of complex organic molecules.[2][3] Below is a representative experimental protocol for its synthesis.
Synthesis of Z-L-Tyrosine Methyl Ester (this compound)
This protocol outlines the synthesis of this compound starting from L-tyrosine methyl ester hydrochloride. The core of this procedure is the protection of the amino group with a benzyloxycarbonyl (Cbz) group.[3]
Materials:
-
L-tyrosine methyl ester hydrochloride
-
Benzyl chloroformate (Z-Cl)
-
Sodium carbonate or another suitable base
-
Ethyl acetate (AcOEt)
-
Water
-
Anhydrous sodium sulfate
-
Dichloromethane (CH2Cl2)
-
Petroleum ether or other crystallizing agent
Procedure:
-
Dissolution: Dissolve L-tyrosine methyl ester hydrochloride in an aqueous solution.
-
Extraction Setup: Add ethyl acetate to the aqueous solution.
-
Basification: Add a base, such as sodium carbonate, to the biphasic mixture while stirring to control the pH between 7 and 10.
-
Protection Reaction: Slowly add benzyl chloroformate (Z-Cl) to the reaction mixture. The Cbz group will react with the free amino group of the L-tyrosine methyl ester.
-
Work-up:
-
After the reaction is complete, perform a phase separation.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Crystallization:
-
Concentrate the filtered solution under reduced pressure.
-
Add a suitable crystallizing agent, such as petroleum ether, and stir to induce crystallization.
-
-
Isolation:
-
Filter the resulting white crystals of Z-L-Tyr-OMe.
-
Dry the product to obtain the final pure compound.
-
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for Z-L-Tyrosine Methyl Ester.
References
The Pivotal Role of Z-Tyr-OMe in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of N-Benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe) as a cornerstone in the synthesis of therapeutic agents, focusing on its application in the development of Mcl-1 inhibitors for cancer therapy.
N-Benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as this compound, is a protected derivative of the amino acid L-tyrosine. In the landscape of medicinal chemistry, it serves as a crucial building block in the synthesis of complex bioactive molecules, particularly peptides and peptidomimetics. Its strategic importance lies in the temporary protection of the amino and carboxyl groups of tyrosine, allowing for precise chemical modifications at other sites of the molecule. This technical guide delves into the core functionalities of this compound, with a specific focus on its application in the synthesis of novel tyrosine-based inhibitors of the Myeloid Cell Leukemia-1 (Mcl-1) protein, a key target in cancer therapy.
Core Properties of this compound
This compound is characterized by the presence of a benzyloxycarbonyl (Z) group on the amine and a methyl ester on the carboxyl group of L-tyrosine. This dual protection is instrumental in preventing unwanted side reactions during multi-step organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉NO₅ | [1] |
| Molecular Weight | 329.35 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 93-97 °C | [1] |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water | [1] |
Application in the Synthesis of Mcl-1 Inhibitors
A significant application of this compound in medicinal chemistry is demonstrated in the development of inhibitors for Mcl-1, an anti-apoptotic protein frequently overexpressed in various human cancers.[2] Overexpression of Mcl-1 allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor progression and resistance to therapy.[2] Researchers have successfully utilized tyrosine derivatives, synthesized from precursors like this compound, to create potent and selective Mcl-1 inhibitors.[2]
Quantitative Biological Activity Data
The following table summarizes the in vitro biological activity of a series of synthesized tyrosine-based Mcl-1 inhibitors, demonstrating the therapeutic potential of compounds derived from this compound.
| Compound | Mcl-1 Ki (μM) | Bcl-2 Ki (μM) | Bcl-xL Ki (μM) | K562 IC₅₀ (μM) | A549 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) |
| 5g | 0.18 | >50 | >50 | 1.8 | 3.2 | 2.5 |
| 6l | 0.27 | >50 | 15.3 | 2.9 | 4.1 | 3.6 |
| 6c | 0.23 | >50 | >50 | 3.5 | 5.8 | 4.7 |
Data extracted from a study on novel tyrosine derivatives as Mcl-1 inhibitors.[2]
Experimental Protocols
The synthesis and evaluation of these Mcl-1 inhibitors involve a series of well-defined experimental procedures.
General Synthesis of Tyrosine-Based Mcl-1 Inhibitors
The synthesis of the target Mcl-1 inhibitors involves a multi-step process, which can be initiated from a protected tyrosine derivative like this compound. A representative synthetic scheme is outlined below:
-
Starting Material Preparation: Begin with a suitably protected tyrosine derivative, such as N-benzyloxycarbonyl-L-tyrosine methyl ester (this compound).
-
Coupling Reaction: The carboxylic acid of a second building block is activated, typically using a coupling agent like HATU or HBTU, and then reacted with the deprotected amine of the tyrosine derivative.
-
Modification of the Tyrosine Scaffold: Further chemical modifications are performed on the tyrosine ring or other parts of the molecule to optimize binding affinity and selectivity for the Mcl-1 protein.
-
Deprotection: The protecting groups (e.g., the Z-group and methyl ester) are removed under appropriate conditions to yield the final active compound.
-
Purification: The final product is purified using techniques such as flash chromatography or preparative HPLC to ensure high purity for biological testing.
In Vitro Mcl-1 Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the Mcl-1 protein.
-
Reagents and Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled probe peptide (e.g., a FAM-labeled Bid-BH3 peptide)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
384-well black plates
-
-
Procedure:
-
Add a solution of the Mcl-1 protein to the wells of the 384-well plate.
-
Add serial dilutions of the inhibitor compound to the wells.
-
Add the fluorescently labeled probe peptide to all wells at a fixed concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Cell Proliferation Assay (MTT Assay)
This assay is used to evaluate the anti-proliferative activity of the synthesized compounds against cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., K562, A549, HCT-116)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized inhibitor compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the untreated control.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflows
The development of Mcl-1 inhibitors from this compound involves understanding the Mcl-1 signaling pathway and a structured experimental workflow.
Mcl-1 Mediated Apoptosis Signaling Pathway
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane. The inhibition of Mcl-1 by a small molecule inhibitor leads to the release of Bak and Bax, initiating the apoptotic cascade.
References
z-Tyr-ome: A Versatile Building Block for Peptide Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-benzyloxycarbonyl-L-tyrosine methyl ester, commonly referred to as z-Tyr-ome, is a pivotal protected amino acid derivative extensively utilized in the chemical synthesis of peptides. Its unique combination of a Z (benzyloxycarbonyl) group protecting the α-amino functionality and a methyl ester protecting the C-terminus offers strategic advantages in the construction of complex peptide chains. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of this compound in the development of peptide therapeutics, complete with detailed experimental protocols and visualization of relevant biological pathways.
Core Properties of this compound and Related Derivatives
The selection of appropriate building blocks is critical in peptide synthesis. The physicochemical properties of this compound and its related derivatives are summarized below, providing essential data for reaction planning and execution.
| Property | This compound | z-Tyr-OH | z-Ser-Tyr-OMe |
| CAS Number | 13512-31-7 | 1164-16-5 | Not readily available |
| Molecular Formula | C₁₈H₁₉NO₅ | C₁₇H₁₇NO₅ | C₂₁H₂₄N₂O₇ |
| Molecular Weight | 329.35 g/mol [1] | 315.32 g/mol | 416.4 g/mol [2] |
| Melting Point | 93-97 °C[1][3][4] | ~140 °C | Not available |
| Appearance | Colorless or slightly yellow crystal[1] | White to off-white solid | Not available |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]. Insoluble in water[1]. | Soluble in DMSO (100 mg/mL)[5] | Not available |
| Optical Activity | Not specified in retrieved results | [α]22/D +11° (c = 1 in acetic acid) | Not available |
Synthesis and Incorporation of this compound in Peptide Chains
This compound serves as a versatile building block in both solution-phase and solid-phase peptide synthesis (SPPS). The choice of methodology depends on the desired peptide length, scale of synthesis, and purification strategy.
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis is often preferred for shorter peptides and large-scale production. The following is a general workflow for the coupling of this compound to another amino acid ester.
Workflow for solution-phase peptide coupling with this compound.
Experimental Protocol: EDC/HOBt Coupling in Solution-Phase
This protocol describes the coupling of this compound with an amino acid methyl ester, such as L-Phenylalanine methyl ester (H-Phe-OMe).
Materials:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation of Amino Component: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir for 20 minutes at room temperature to obtain the free base.
-
Activation of Carboxyl Component: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: Add EDC·HCl (1.1 equivalents) to the cooled this compound solution and stir for 30 minutes at 0 °C. To this mixture, add the freshly prepared H-Phe-OMe solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for the synthesis of longer peptides. The growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration.
A single cycle of solid-phase peptide synthesis for incorporating this compound.
Experimental Protocol: Standard DIC/HOBt Coupling in Fmoc-SPPS
This protocol outlines the incorporation of this compound into a peptide chain using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous DMF and Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: In a separate vial, dissolve this compound (5 equivalents based on resin substitution) and HOBt (5.5 equivalents) in a minimum volume of DMF. Add this solution to the resin, followed by the addition of DIC (5.5 equivalents).
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a qualitative method like the ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and DCM. The resin is now ready for the next cycle of deprotection and coupling.
Deprotection Strategies
Following the assembly of the peptide chain, the protecting groups must be removed to yield the final, biologically active peptide.
Z-Group Deprotection
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation or acidolysis.[6]
Experimental Protocol: Catalytic Hydrogenation
This is a mild and efficient method for Z-group removal.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (e.g., balloon) or a hydrogen donor like ammonium formate.
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., with a balloon). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Methyl Ester Cleavage (Saponification)
The C-terminal methyl ester can be cleaved by saponification using a base.
Experimental Protocol: Saponification
Materials:
-
Peptide methyl ester
-
1 M Sodium Hydroxide (NaOH) solution
-
Methanol and Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the peptide methyl ester in a mixture of methanol and water and cool to 0 °C.
-
Saponification: Add 1 M NaOH solution (1.1 equivalents) dropwise while stirring. Stir at room temperature and monitor the reaction by TLC.
-
Neutralization: Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.
-
Isolation: Remove the methanol under reduced pressure. The resulting aqueous solution containing the deprotected peptide can then be purified or lyophilized.
| Deprotection Method | Reagents | Typical Yield | Notes |
| Z-Group Removal | |||
| Catalytic Hydrogenation | H₂ gas, Pd/C | >90% | Mild conditions, but not suitable for peptides containing sulfur. |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | 80-95%[7] | Avoids the use of hydrogen gas. |
| Acidolysis | HBr in Acetic Acid | Variable | Harsher conditions, can cause side reactions. |
| Methyl Ester Cleavage | |||
| Saponification | NaOH or LiOH in aqueous solvent | ~90%[8] | Risk of racemization, especially with C-terminal N-methylamino acids.[9] |
Application of this compound in Therapeutic Peptides and Their Signaling Pathways
Tyrosine and its derivatives are frequently found in bioactive peptides due to the crucial role of the phenolic side chain in receptor binding and biological activity. Peptides synthesized using this compound or similar building blocks often target G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a myriad of physiological processes.
Dermorphins and Mu-Opioid Receptor Signaling
Dermorphin is a potent opioid peptide originally isolated from the skin of a South American frog.[10] It and its analogs are highly selective agonists for the mu-opioid receptor (MOR), a GPCR that mediates the analgesic effects of morphine and other opioids.[10][11]
Simplified mu-opioid receptor signaling pathway activated by Dermorphin.
Activation of the mu-opioid receptor by dermorphin leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] The Gβγ subunits activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, and inhibit voltage-gated calcium channels, reducing neurotransmitter release.[12] These combined effects lead to a reduction in neuronal excitability and the analgesic effects of the opioid peptide.
Hemopressins and Cannabinoid Receptor 1 (CB1R) Signaling
Hemopressin is a peptide derived from the α-chain of hemoglobin that acts as an inverse agonist at the cannabinoid receptor 1 (CB1R).[9][13][14] CB1R is a GPCR that is a key component of the endocannabinoid system, involved in regulating appetite, pain, mood, and memory. As an inverse agonist, hemopressin not only blocks the action of CB1R agonists but also reduces the basal, constitutive activity of the receptor.[13][15]
Inverse agonist action of Hemopressin on the CB1 receptor signaling pathway.
By binding to CB1R, hemopressin stabilizes the receptor in an inactive conformation, thereby reducing the basal level of G-protein activation.[13] This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels from their suppressed basal state.[13] This modulation of the endocannabinoid system is responsible for the anorectic (appetite-suppressing) and antinociceptive effects of hemopressin.[14]
Tyr-MIF-1 Family and Opiate Modulation
The Tyr-MIF-1 family of peptides (e.g., Tyr-MIF-1, Tyr-W-MIF-1) are endogenous neuropeptides that can act as modulators of the opioid system.[16][17] Tyr-MIF-1 can exhibit both opiate agonist and antagonist properties and has shown selectivity for the mu-opiate binding site.[13][17] The precise signaling mechanisms are complex and can involve interactions with both opioid and other receptor systems, including the GABA-benzodiazepine receptor complex.[18]
Conclusion
This compound is a cornerstone building block in the synthesis of peptide therapeutics. Its well-defined protecting group strategy allows for its efficient incorporation into peptide chains through both solution-phase and solid-phase methodologies. The resulting tyrosine-containing peptides, such as analogs of dermorphin and hemopressin, have shown significant therapeutic potential by modulating key GPCR signaling pathways. A thorough understanding of the chemistry of this compound, coupled with insights into the biological targets of the resulting peptides, is essential for the rational design and development of novel peptide-based drugs.
References
- 1. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. Z-Ser-Tyr-OMe | C21H24N2O7 | CID 13190522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | 13512-31-7 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assaygenie.com [assaygenie.com]
- 7. thalesnano.com [thalesnano.com]
- 8. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. The Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MIF-1 and Tyr-MIF-1 augment GABA-stimulated benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-Tyr-OMe (N-Benzyloxycarbonyl-L-tyrosine methyl ester)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as Z-Tyr-OMe, is a pivotal intermediate in the field of synthetic organic chemistry, particularly in peptide synthesis. This document provides a comprehensive technical overview of this compound, including its historical context, detailed physicochemical properties, a standardized synthesis protocol, and its applications. Furthermore, to address the broader biological context relevant to the parent amino acid, this guide also discusses the role of L-tyrosine in cellular signaling pathways.
Discovery and History
The significance of this compound is intrinsically linked to the development of protecting group chemistry for peptide synthesis. Before the 1930s, the controlled, sequential assembly of amino acids into peptides was a major challenge due to the reactive nature of the amino group, which led to uncontrolled polymerization.
A groundbreaking development occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protective shield for the α-amino group of amino acids.[1] This innovation was the first widely effective method for reversible amine protection in peptide synthesis.[1] The Z-group's stability under peptide bond formation conditions and its facile removal via catalytic hydrogenolysis revolutionized the field, enabling the rational synthesis of peptides with defined sequences.[1] this compound is a derivative of L-tyrosine incorporating this foundational Z-group, as well as a methyl ester to protect the carboxylic acid, making it a classic and essential building block in peptide chemistry.[2]
Physicochemical and Quantitative Data
The properties of this compound are critical for its application in synthesis, dictating solubility, reactivity, and storage conditions.
| Property | Value | Reference(s) |
| CAS Number | 13512-31-7 | [2] |
| Molecular Formula | C₁₈H₁₉NO₅ | [3] |
| Molecular Weight | 329.35 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [4][5] |
| Melting Point | 93-97 °C | [6] |
| Purity | Typically ≥98% | [2][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |
| Storage Temperature | -15°C | [6] |
Experimental Protocols: Synthesis of this compound
The following protocol describes a standard laboratory procedure for the synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester from L-tyrosine methyl ester hydrochloride. This process is a Schotten-Baumann reaction, where the amine is acylated under basic conditions.
Materials:
-
L-tyrosine methyl ester hydrochloride (Tyr-OMe·HCl)
-
Ethyl acetate (AcOEt)
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
Benzyl chloroformate (Z-Cl)
-
Citric acid
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add L-tyrosine methyl ester hydrochloride, 300g of ethyl acetate, 100g of sodium carbonate, and 50g of water. Stir the mixture to create a suspension.
-
Addition of Protecting Group: While stirring vigorously, slowly add benzyl chloroformate (Z-Cl) dropwise to the mixture. It is crucial to monitor the pH of the reaction and maintain it at approximately 8.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material, L-tyrosine methyl ester hydrochloride, is no longer detectable.
-
Work-up and Acidification: Upon completion, add citric acid to the reaction mixture to acidify it to a pH of approximately 3. This will quench the reaction and neutralize the excess base. Allow the layers to separate in a separatory funnel.
-
Extraction and Washing: Separate the organic layer (ethyl acetate). Wash the organic layer with brine until it is neutral.
-
Drying: Add 20-50g of anhydrous sodium sulfate to the organic layer and stir for approximately 4 hours to remove any residual water.
-
Crystallization: Remove the sodium sulfate by filtration. Concentrate the filtrate under reduced pressure. Add 200g of petroleum ether to the concentrated residue and stir until crystallization is complete.
-
Isolation and Drying: Collect the resulting white crystals of N-Benzyloxycarbonyl-L-tyrosine methyl ester by filtration and dry them to obtain the final product.
Caption: Workflow for the synthesis of this compound.
Role in Synthesis and Applications
This compound is not a biologically active molecule but rather a crucial building block. Its primary application is in peptide synthesis , where it serves as a protected form of the amino acid tyrosine.[4] The Z-group on the amine and the methyl ester on the carboxyl group prevent unwanted side reactions, allowing for the controlled, sequential addition of tyrosine into a growing peptide chain.[2] Beyond this, it is a versatile starting material for the synthesis of more complex organic molecules, including chiral drugs and ligands.[4]
Biological Context: L-Tyrosine in Signaling Pathways
While this compound is synthetic, its parent amino acid, L-tyrosine, is fundamental to biological signaling. Tyrosine residues in proteins are key targets for phosphorylation by a class of enzymes known as tyrosine kinases . This phosphorylation event acts as a molecular switch, initiating a cascade of downstream signaling events that regulate critical cellular processes such as growth, differentiation, and metabolism.[7][8]
A common example is the Receptor Tyrosine Kinase (RTK) signaling pathway . This pathway is initiated when a ligand, such as a growth factor, binds to the extracellular domain of an RTK.[7][9] This binding causes the receptors to dimerize, activating their intracellular kinase domains. The activated kinases then phosphorylate each other on specific tyrosine residues (autophosphorylation).[10] These newly phosphorylated tyrosines serve as docking sites for various intracellular signaling proteins containing SH2 domains, such as Grb2.[11] This recruitment leads to the activation of downstream pathways, most notably the Ras-MAPK pathway, which ultimately alters gene expression in the nucleus to control cell proliferation and survival.[7][11] Dysregulation of RTK signaling is a common factor in various diseases, including cancer.[7]
Caption: Overview of a Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 8. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 10. Video: Receptor Tyrosine Kinases [jove.com]
- 11. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solid-Phase Synthesis of Peptides with C-Terminal Tyrosine Methyl Ester (Z-Tyr-OMe Derivatives)
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides featuring a C-terminal tyrosine methyl ester. The methodology is based on the widely adopted Fluorenylmethoxycarbonyl (Fmoc)/tert-Butyl (tBu) orthogonal protection strategy. This approach allows for the efficient assembly of a desired peptide sequence on a solid support, followed by a specialized cleavage step to yield the C-terminal methyl ester.
The incorporation of a C-terminal methyl ester can enhance the therapeutic potential of a peptide by increasing its hydrophobicity and improving membrane permeability.[1] This modification can serve as a prodrug strategy, where the ester is hydrolyzed intracellularly to release the bioactive carboxylic acid form.[1] This protocol details the necessary steps from resin preparation and peptide chain elongation to the final cleavage, esterification, and purification. An optional step for N-terminal protection with a benzyloxycarbonyl (Z) group is also included.
Experimental Protocols
The overall workflow involves assembling the peptide chain on an acid-labile resin, followed by cleavage from the support using a reagent mixture that facilitates the formation of the C-terminal methyl ester.
Resin Preparation and First Amino Acid Loading
The synthesis begins by anchoring the C-terminal amino acid, Fmoc-Tyr(tBu)-OH, to a 2-Chlorotrityl chloride (2-CTC) resin. This resin is highly acid-labile, which is advantageous for subsequent cleavage steps.[2]
-
Resin Swelling: Place the 2-Chlorotrityl chloride resin (1.0 eq, ~0.5-1.0 mmol/g loading) in a fritted reaction vessel. Swell the resin in Dichloromethane (DCM) for 30-60 minutes at room temperature.[3] Drain the solvent.
-
Amino Acid Attachment:
-
Dissolve Fmoc-Tyr(tBu)-OH (1.5 eq.) in DCM.
-
Add Diisopropylethylamine (DIPEA) (3.0 eq.) to the amino acid solution.
-
Add the solution to the swollen resin and agitate gently for 1-2 hours at room temperature.
-
To cap any remaining unreacted sites on the resin, add a small volume of methanol and agitate for 15-30 minutes.
-
Drain the solution and wash the resin extensively with DCM, followed by Dimethylformamide (DMF).
-
Peptide Chain Elongation: Iterative SPPS Cycle
The peptide chain is extended by repeating a two-step cycle of Fmoc deprotection and coupling of the next Fmoc-protected amino acid.[4]
A. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[5]
-
Agitate for 5 minutes and drain the solution.[5]
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[3][5]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
-
(Optional) Perform a Kaiser test to confirm the presence of free primary amines (a positive test yields a dark blue color).[5]
B. Amino Acid Coupling: This protocol utilizes HBTU/DIPEA for amino acid activation, a standard and efficient method.[5]
-
Activation: In a separate vessel, dissolve the next Fmoc-amino acid (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[5][6]
-
Coupling: Add the activation mixture to the deprotected peptide-resin.[6]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[5]
-
Monitoring: Drain the coupling solution and wash the resin with DMF. Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.[6]
-
Wash the resin thoroughly with DMF and DCM to prepare for the next deprotection cycle.
Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
(Optional) N-Terminal Z-Group Protection
To obtain a final peptide with an N-terminal Z-group (Z-Peptide-Tyr-OMe), the Z-group can be introduced after the final Fmoc deprotection.
-
Following the final Fmoc deprotection and DMF washes, add a solution of Benzyl chloroformate (Z-Cl, 3.0 eq.) and DIPEA (3.5 eq.) in DCM to the peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the solution and wash the resin thoroughly with DCM, DMF, and finally methanol. Dry the resin under vacuum.
Side-Chain Deprotection and Cleavage with Ester Formation
This protocol employs a two-stage cleavage process. First, the acid-labile side-chain protecting groups are removed. Second, the peptide is cleaved from the resin to form the C-terminal methyl ester.
Stage 1: Side-Chain Deprotection
-
Prepare a mild cleavage cocktail of 1-5% Trifluoroacetic acid (TFA) in DCM. If the peptide contains sensitive residues like Met or Trp, add 1% triisopropylsilane (TIS) as a scavenger.[7]
-
Add the cocktail to the dried peptide-resin and agitate for 30 minutes. Repeat this step 2-3 times.
-
Wash the resin with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally with DMF and methanol. Dry the resin completely under vacuum. NOTE: It is critical that the peptide resin is thoroughly dried before proceeding.[7]
Stage 2: Cleavage and Methyl Ester Formation
-
Swell the dried, side-chain deprotected resin in DMF.[7]
-
Prepare the cleavage-esterification solution: DIPEA/Methanol/DMF (1:5:5 v/v/v).[7]
-
Add the solution to the resin (approx. 50 mL per gram of starting resin) and agitate overnight at room temperature.[7]
-
Filter the solution to collect the cleaved peptide. Wash the resin with methanol and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitation: Concentrate the collected filtrate under reduced pressure. Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.[8] A white precipitate should form.
-
Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.[8] Wash the pellet with cold ether 2-3 more times to remove residual scavengers and organic solvents.
-
Drying: Dry the final peptide pellet under vacuum.[3]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis on a standard 0.1 mmol scale.
| Step | Reagent/Component | Equivalents (relative to resin loading) | Typical Reaction Time | Purpose |
| First Amino Acid Loading | Fmoc-Tyr(tBu)-OH | 1.5 eq. | 1-2 hours | Anchoring C-terminal residue |
| DIPEA | 3.0 eq. | 1-2 hours | Base for esterification to resin | |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 5 min + 15 min | Removal of temporary Nα-Fmoc group |
| Amino Acid Coupling | Fmoc-Amino Acid | 3.0 eq. | 1-2 hours | Peptide chain elongation |
| HBTU | 2.9 eq. | 1-2 hours | Carboxyl group activation | |
| HOBt | 3.0 eq. | 1-2 hours | Racemization suppression, improved efficiency | |
| DIPEA | 6.0 eq. | 1-2 hours | Tertiary amine base for activation | |
| N-Terminal Z-Capping | Benzyl Chloroformate (Z-Cl) | 3.0 eq. | 2-4 hours | N-terminal protection |
| DIPEA | 3.5 eq. | 2-4 hours | Base for capping reaction | |
| Cleavage/Esterification | DIPEA/Methanol/DMF (1:5:5) | N/A | Overnight | Cleavage from resin and ester formation |
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of Z-Tyr-OMe in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of N-benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe), a common intermediate in peptide synthesis. The protocols cover strategies for the selective and simultaneous removal of the N-terminal benzyloxycarbonyl (Z) group and the C-terminal methyl ester (OMe) group.
Introduction to this compound Deprotection
The benzyloxycarbonyl (Z) group is a widely used amine protecting group in peptide synthesis, removable under neutral conditions by catalytic hydrogenation. The methyl ester is a common protecting group for the C-terminal carboxylic acid, typically removed by saponification under basic conditions. The successful deprotection of this compound to yield free tyrosine is a critical step in the synthesis of peptides containing this amino acid. The choice of deprotection strategy depends on the desired outcome: selective removal of one protecting group while retaining the other, or the simultaneous removal of both.
This guide outlines two primary strategies:
-
Sequential Deprotection: Involving the individual removal of the Z and OMe groups in a stepwise manner.
-
Simultaneous Deprotection: A one-pot approach for the removal of both protecting groups.
N-Terminal Z-Group Deprotection: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a mild and efficient method for the removal of the Z-group, avoiding the use of gaseous hydrogen and high-pressure equipment.[1] This method utilizes a hydrogen donor in the presence of a palladium catalyst.
Experimental Protocol: Catalytic Transfer Hydrogenation of this compound
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or formic acid).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 10-20% by weight of the substrate.
-
Hydrogen Donor Addition: Add a hydrogen donor such as formic acid, ammonium formate, or cyclohexene.[2]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Work-up: Evaporate the solvent under reduced pressure. The resulting product, H-Tyr-OMe, can be used directly in the next step or purified further if necessary.
Quantitative Data for Z-Group Deprotection
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | This compound | Z-Ala-Ser-Tyr-OMe | Z-protected peptides |
| Catalyst | 10% Pd/C | 10% Pd/C | 10% Pd/C |
| Hydrogen Donor | Formic Acid | Formic Acid | Cyclohexene |
| Solvent | Methanol | Methanol | Ethanol |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | Minutes to hours | 120 minutes | Not Specified |
| Yield | High | 88%[2] | High |
Potential Side Reactions and Mitigation
-
Incomplete Reaction: Ensure sufficient catalyst loading and reaction time. Monitoring the reaction is crucial.
-
Catalyst Poisoning: Certain functional groups (e.g., sulfur-containing residues) can poison the palladium catalyst. In such cases, alternative deprotection methods may be necessary.
Experimental Workflow: Z-Group Deprotection
References
- 1. BJOC - One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters [beilstein-journals.org]
- 2. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of Z-Tyr-OMe with other Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond between a carboxyl-protected amino acid and an amino-protected amino acid is a fundamental reaction in peptide synthesis. This document provides detailed application notes and protocols for the coupling of N-benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe) with various amino acid esters. This compound is a common starting material in the synthesis of peptides containing tyrosine, an amino acid residue crucial for the structure and function of many biologically active peptides and proteins.
These protocols are designed for solution-phase peptide synthesis, a versatile method suitable for both small-scale and large-scale production of peptides. The selection of an appropriate coupling reagent is critical for achieving high yields, minimizing side reactions such as racemization, and ensuring the synthesis of a high-purity final product. This guide compares several common coupling reagents and provides detailed experimental procedures for their use in the synthesis of Z-Tyr-Xaa-OR dipeptides.
General Principles of Peptide Coupling
The coupling reaction involves the activation of the carboxylic acid group of the N-protected amino acid (in this case, Z-Tyr-OH, which is technically the precursor to this compound in a full synthesis, but for the purpose of coupling to another amino acid, we will consider the coupling of a Z-protected Tyrosine to an amino acid methyl ester) to make it more susceptible to nucleophilic attack by the amino group of the second amino acid ester. This activation is facilitated by a coupling reagent.[1]
Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), uronium/aminium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP).[2][3] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in conjunction with these reagents to suppress racemization and improve coupling efficiency.[4][5]
The choice of base is also crucial, with sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) being preferred to minimize racemization.[4][6]
Comparative Data of Coupling Reagents
The efficiency of different coupling reagents can vary depending on the specific amino acids being coupled. The following table summarizes typical performance characteristics for the synthesis of a model dipeptide, Z-Tyr-Ala-OMe.
| Coupling Reagent/Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Crude Purity (%) | Racemization Risk | Key Observations |
| EDC/HOBt | DIPEA | DCM/DMF | 12-24 | 85-95 | ~90 | Low to Moderate | Cost-effective and widely used. The byproduct, a urea derivative, can sometimes be difficult to remove.[7][8] |
| HBTU/HOBt | DIPEA | DMF | 2-4 | 90-98 | >95 | Low | Rapid and highly efficient, particularly for sterically hindered couplings. The byproducts are generally soluble and easily removed during workup.[9][10][11] |
| HATU/HOAt | DIPEA | DMF | 1-3 | >95 | >97 | Very Low | Generally considered one of the most efficient coupling reagents with the lowest risk of racemization, especially for difficult sequences.[2][3] |
| DIC/Oxyma | Collidine | DCM | 6-12 | 88-96 | ~93 | Very Low | Oxyma is a safer and effective alternative to HOBt. DIC is used in place of DCC in solid-phase synthesis due to the solubility of its urea byproduct.[4][12] |
Note: The data presented are synthesized based on typical outcomes reported in the literature for similar peptide couplings and are intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of this compound with different amino acid methyl esters using various coupling reagents.
Protocol 1: EDC/HOBt Mediated Coupling of Z-Tyr-OH with H-Gly-OMe
This protocol describes a standard procedure for dipeptide synthesis using a carbodiimide coupling reagent.
Materials:
-
N-α-Cbz-L-Tyrosine (Z-Tyr-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
Dissolve H-Gly-OMe·HCl (1.1 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free base is used directly in the next step.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve Z-Tyr-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the free base of H-Gly-OMe to the Z-Tyr-OH solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Z-Tyr-Gly-OMe by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
-
Protocol 2: HBTU-Mediated Coupling of Z-Tyr-OH with H-Val-OMe
This protocol is suitable for coupling more sterically hindered amino acids.
Materials:
-
N-α-Cbz-L-Tyrosine (Z-Tyr-OH)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve Z-Tyr-OH (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve H-Val-OMe·HCl (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 15 minutes.
-
-
Coupling Reaction:
-
Add the neutralized H-Val-OMe solution to the activated Z-Tyr-OH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude Z-Tyr-Val-OMe by flash column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the final product using NMR and mass spectrometry.
-
Visualizations
General Workflow for Solution-Phase Peptide Coupling
Caption: General workflow for solution-phase peptide coupling.
Mechanism of EDC/HOBt Mediated Coupling
Caption: Mechanism of EDC/HOBt mediated coupling.
Decision Tree for Coupling Reagent Selection
Caption: Decision tree for coupling reagent selection.
Purification and Characterization
Purification:
The primary method for purifying the resulting dipeptides is silica gel column chromatography.[13][14] The choice of eluent is critical and is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradient elution is often employed to effectively separate the product from unreacted starting materials and byproducts.
Characterization:
The identity and purity of the synthesized Z-Tyr-dipeptide esters are confirmed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and for preliminary purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of all expected functional groups and the correct connectivity of the amino acid residues.[15][16][17][18]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[1][19]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining the purity of the final product and for detecting any diastereomeric impurities resulting from racemization.[2][20][21]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to insufficient activation or steric hindrance. | - Increase reaction time. - Switch to a more powerful coupling reagent (e.g., HBTU or HATU).[3] - Ensure all reagents are anhydrous. |
| Multiple Spots on TLC | Side reactions, racemization, or decomposition. | - Use a racemization suppressing additive (HOBt, Oxyma).[4][6] - Use a sterically hindered base (DIPEA, Collidine).[6] - Ensure the reaction temperature is controlled. |
| Difficulty in Purification | Byproducts from the coupling reagent (e.g., DCU). | - If using DCC, ensure complete precipitation of DCU before filtration. - Optimize chromatographic conditions. |
| Racemization Detected by HPLC | Inappropriate coupling reagent, base, or prolonged reaction time. | - Use a low-racemization coupling reagent like HATU.[12] - Use a weaker, sterically hindered base. - Minimize reaction time once the coupling is complete. |
Conclusion
The successful coupling of this compound with other amino acids is readily achievable through the careful selection of coupling reagents, additives, and reaction conditions. The protocols provided in this guide offer a robust starting point for the synthesis of tyrosine-containing dipeptides. By understanding the principles of peptide coupling and employing appropriate analytical techniques for purification and characterization, researchers can confidently synthesize high-purity peptides for a wide range of applications in research and drug development.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bg.copernicus.org [bg.copernicus.org]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 17. mdpi.com [mdpi.com]
- 18. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gilson.com [gilson.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubility of Z-Tyr-OMe in DMF and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe) is a crucial intermediate in peptide synthesis and the development of various pharmaceutical compounds.[1][2] Its solubility in a range of organic solvents is a critical parameter for reaction setup, purification, and formulation. This document provides a summary of the known solubility of this compound in dimethylformamide (DMF) and other common organic solvents, along with a detailed protocol for determining its solubility experimentally.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Formula | Type | Solubility |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[3][4] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[4] |
| Chloroform | CHCl₃ | Nonpolar | Soluble[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble[4] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[4] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[4] |
| Ethanol | C₂H₆O | Polar Protic | Soluble[3] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified in the cited sources. For precise concentrations, experimental determination is necessary.
Experimental Protocol: Determination of this compound Solubility
The following protocol outlines a general method for determining the solubility of this compound in a specific organic solvent. This method is based on the principle of saturating a solution and then quantifying the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMF, analytical grade or higher)
-
Small-volume vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance (readable to at least 0.1 mg)
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and appropriate glassware for dilutions
Procedure:
-
Preparation of Stock Solution (for quantification):
-
Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL). This solution will be used to create a calibration curve.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., add approximately 20 mg of this compound to 1 mL of DMF). The goal is to have undissolved solid remaining after equilibration.
-
Prepare triplicate samples for each solvent being tested to ensure the reliability of the results.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a set period (e.g., 24-48 hours) with constant agitation. This ensures that the solvent becomes fully saturated with this compound.
-
-
Separation of Undissolved Solid:
-
After equilibration, visually confirm that there is still undissolved solid at the bottom of each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Dilution and Quantification:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Dilute the supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method (e.g., dilute 100 µL of supernatant into 900 µL of solvent for a 1:10 dilution).
-
Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve on an HPLC-UV or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or g/L).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for experimental solubility determination.
Logical Relationship for Solubility Troubleshooting
When dealing with a compound of unknown or poor solubility, a systematic approach is necessary. The following diagram outlines a logical workflow for troubleshooting and identifying a suitable solvent system.
Caption: Decision tree for solubility troubleshooting.
Conclusion
While quantitative solubility data for this compound is not widely published, its qualitative solubility in common polar aprotic and other organic solvents is established. For applications requiring precise concentrations, the experimental protocol provided offers a robust method for determining the solubility of this compound. This information is vital for the successful design and execution of synthetic routes and formulation studies involving this important amino acid derivative.
References
Application Notes and Protocols for z-Tyr-OMe in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-benzyloxycarbonyl-L-tyrosine methyl ester (z-Tyr-OMe) is a valuable building block in solution-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group, while the methyl ester protects the C-terminal carboxyl group. This dual protection allows for the sequential and controlled formation of peptide bonds. These application notes provide detailed protocols for the use of this compound in the synthesis of dipeptides, covering coupling reactions and subsequent deprotection steps. While solution-phase synthesis can be more labor-intensive than solid-phase methods, it is highly advantageous for the large-scale production of short peptides and for the synthesis of peptide fragments where purification of intermediates is crucial.
The tyrosine residue contains a phenolic hydroxyl group on its side chain. In the context of this compound, this hydroxyl group is typically left unprotected. For the synthesis of short peptides, this is often acceptable; however, for longer peptides or under certain coupling conditions, the potential for side reactions such as O-acylation exists.[1][2] Should O-acylation become a significant side reaction, the use of a tyrosine derivative with a protected side chain, such as Z-Tyr(Bzl)-OMe, may be considered.[1]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of a model dipeptide, Z-Tyr-Ala-OMe, using the protocols outlined below. Please note that actual yields and purity are dependent on various factors including the specific amino acids being coupled, reaction scale, and purification efficiency.
Table 1: Typical Reaction Yields for the Synthesis of Z-Tyr-Ala-OMe
| Step | Product | Typical Yield (%) |
| 1. Peptide Coupling | Z-Tyr-Ala-OMe | 85-95% |
| 2. N-Terminal Deprotection | H-Tyr-Ala-OMe | 90-98% |
| 3. C-Terminal Deprotection | Z-Tyr-Ala-OH | 80-90% |
Table 2: Purity Profile of Synthesized Peptides
| Peptide | Method of Analysis | Typical Purity (%) |
| Crude Z-Tyr-Ala-OMe | HPLC | >90% |
| Purified Z-Tyr-Ala-OMe | HPLC | >98% |
| Crude H-Tyr-Ala-OMe | HPLC | >85% |
| Purified Z-Tyr-Ala-OH | HPLC | >97% |
Experimental Protocols
Protocol 1: Synthesis of Z-Tyr-Ala-OMe via EDC/HOBt Coupling
This protocol describes the coupling of this compound with L-Alanine methyl ester.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Preparation of L-Alanine methyl ester free base: a. Dissolve L-Alanine methyl ester hydrochloride (1.1 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free base is used directly in the next step.
-
Peptide Coupling Reaction: a. In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. d. To this mixture, add the freshly prepared L-Alanine methyl ester solution from step 1. e. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Monitor the reaction progress by TLC. b. Upon completion, dilute the reaction mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Z-Tyr-Ala-OMe.
Caption: Workflow for the synthesis of Z-Tyr-Ala-OMe.
Protocol 2: N-terminal Z-Group Deprotection via Catalytic Transfer Hydrogenation
This protocol details the removal of the benzyloxycarbonyl (Z) protecting group.
Materials:
-
Z-Tyr-Ala-OMe
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄) or Formic acid
-
Methanol (MeOH)
-
Celite
Procedure:
-
Reaction Setup: a. Dissolve the protected dipeptide, Z-Tyr-Ala-OMe, in methanol. b. To this solution, add 10% Palladium on carbon (10% w/w of the peptide). c. Add ammonium formate (5 eq) as the hydrogen donor. Alternatively, formic acid can be used.[3][4]
-
Deprotection Reaction: a. Stir the suspension at room temperature. b. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up and Isolation: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with methanol. c. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-Tyr-Ala-OMe. d. The crude product can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.
Caption: Workflow for N-terminal Z-group deprotection.
Protocol 3: C-terminal Methyl Ester Deprotection via Saponification
This protocol describes the hydrolysis of the methyl ester to yield a dipeptide with a free C-terminal carboxylic acid.
Materials:
-
Z-Tyr-Ala-OMe
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Saponification Reaction: a. Dissolve the dipeptide ester, Z-Tyr-Ala-OMe, in a mixture of methanol and water. b. Cool the solution to 0 °C in an ice bath. c. Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring. d. Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up and Purification: a. Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl. b. Remove the methanol under reduced pressure. c. The resulting aqueous solution can be lyophilized to obtain the crude dipeptide, Z-Tyr-Ala-OH. d. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Caption: Workflow for C-terminal methyl ester deprotection.
Potential Side Reactions
The primary potential side reaction when using this compound is the acylation of the unprotected phenolic hydroxyl group of the tyrosine side chain.[1][5] This can lead to the formation of a branched peptide byproduct and consume additional activated carboxylic acid.[1] While this is less of a concern for the synthesis of short peptides, it can become more significant with longer sequences or if highly activating coupling reagents are used.[1][2] If O-acylation is observed, switching to a tyrosine derivative with a protected side chain, such as Z-Tyr(Bzl)-OMe, is recommended.[1] Additionally, as with all peptide synthesis, care must be taken to minimize racemization, especially during the activation and coupling steps. The use of additives like HOBt helps to suppress this side reaction.
References
- 1. peptide.com [peptide.com]
- 2. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Note and Protocol for the Incorporation of Z-Tyr(OMe)-OH into a Peptide Sequence
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of modified amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance pharmacological properties such as stability, bioactivity, and receptor selectivity. N-α-benzyloxycarbonyl-O-methyl-L-tyrosine (Z-Tyr(OMe)-OH) is a valuable non-natural amino acid derivative. The benzyloxycarbonyl (Z) group on the alpha-amine provides protection that is orthogonal to the commonly used Fmoc and Boc groups, as it is stable under the basic and acidic conditions used for their removal, respectively.[1][2][3] The Z-group is typically removed via catalytic hydrogenation.[2] The O-methyl group on the tyrosine side chain is a permanent modification that increases hydrophobicity and can improve metabolic stability by preventing phosphorylation.[4] This application note provides a detailed protocol for the incorporation of Z-Tyr(OMe)-OH into a peptide sequence using solid-phase peptide synthesis (SPPS) and subsequent characterization.
Data Presentation: Coupling Efficiency
The efficiency of coupling any amino acid, including Z-protected derivatives, is critical for the overall yield and purity of the final peptide.[5] The choice of coupling reagent significantly impacts this efficiency. The following table summarizes typical coupling efficiencies for Z-protected amino acids with various common coupling reagents. Please note that specific yields can vary depending on the peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Coupling Efficiency (%) | Reference |
| HBTU | HOBt | DIPEA | 95-99 | [6] |
| HATU | HOAt | DIPEA | 97-99.5 | [6] |
| PyBOP | HOBt | DIPEA | 96-99 | [7] |
| DIC | HOBt | - | 95-98 | [6] |
Experimental Protocols
This section details the protocol for incorporating Z-Tyr(OMe)-OH into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Z-Tyr(OMe)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[7]
-
Activation Additives: HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine
-
Fmoc Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water[8]
-
Purification Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), 0.1% TFA
-
Cold diethyl ether
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for solid-phase peptide synthesis to incorporate the modified amino acid.
Caption: General workflow for the solid-phase synthesis of a peptide incorporating Z-Tyr(OMe)-OH.
Step-by-Step Synthesis Protocol
a. Resin Preparation and Swelling
-
Place the Fmoc-Rink Amide resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
b. Initial Fmoc Deprotection
-
Add 20% piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
c. Incorporation of Z-Tyr(OMe)-OH
-
Activation: In a separate vial, dissolve Z-Tyr(OMe)-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: To check for reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[9]
d. Peptide Chain Elongation
-
After successful coupling of Z-Tyr(OMe)-OH, wash the resin with DMF (5x) and DCM (3x).
-
Repeat the Fmoc deprotection step (3b) to remove the Fmoc group from the subsequent standard amino acid.
-
Couple the next Fmoc-protected amino acid using the same activation and coupling procedure as in step 3c.
-
Continue this cycle of deprotection, washing, and coupling for all remaining amino acids in the sequence.
e. Final Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.[9]
-
Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) to the dried resin.[10]
-
Gently agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu). Note that the Z-group and the O-methyl group on the tyrosine are stable to these conditions.
-
Filter the resin and collect the filtrate containing the crude peptide.
f. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Lyophilize the crude peptide to obtain a fluffy white powder.
-
Purify the peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][11]
Z-Group Deprotection (Post-Purification)
If the final peptide requires a free N-terminus, the Z-group can be removed by catalytic hydrogenation.
-
Reaction Setup: Dissolve the purified, Z-protected peptide in a suitable solvent (e.g., methanol or a mixture of methanol and acetic acid).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).[2]
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by analytical HPLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent and lyophilize the final peptide.
Characterization
Analytical techniques are essential to confirm the identity and purity of the synthesized peptide.[12][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine the purity of the crude and purified peptide. A C18 column is typically used with a gradient of water and acetonitrile containing 0.1% TFA. The peptide is detected by UV absorbance at 214 nm and 280 nm (for the tyrosine residue).[10][14] Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.[10]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the synthesized peptide.[10] The experimentally observed mass-to-charge (m/z) ratio should match the theoretically calculated molecular weight.[10][15]
Biological Context: GPCR Signaling Pathway
Peptides containing modified amino acids like O-methyl-tyrosine are often designed to interact with specific cellular receptors, such as G-protein coupled receptors (GPCRs), to modulate their activity.[9] The diagram below shows a generalized signaling pathway for a Gαs-coupled GPCR.
Caption: A generalized Gαs-coupled GPCR signaling pathway activated by a peptide ligand.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. bachem.com [bachem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. ijsra.net [ijsra.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Analytical methods and Quality Control for peptide products [biosynth.com]
Application Notes and Protocols for z-Tyr-ome in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as z-Tyr-ome, is a valuable intermediate in the synthesis of peptide-based pharmaceuticals. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group of tyrosine, while the methyl ester (-OMe) protects the C-terminal carboxylic acid. This protection scheme is particularly well-suited for solution-phase peptide synthesis (SPPS), a versatile method for constructing short to medium-length peptide chains. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the synthesis of therapeutic peptides, with a focus on opioid and cholecystokinin (CCK) analogs.
Core Applications of this compound
This compound serves as a key building block for introducing a tyrosine residue at the N-terminus of a peptide chain. Tyrosine is a critical amino acid in many biologically active peptides, often playing a crucial role in receptor binding and signal transduction. Notable classes of drugs where this compound is a relevant intermediate include:
-
Opioid Peptides (Enkephalin Analogs): The endogenous opioid pentapeptides, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met-enkephalin (Tyr-Gly-Gly-Phe-Met), feature a tyrosine residue at the N-terminus, which is essential for their analgesic activity. Synthetic analogs of enkephalins, often developed to enhance stability and potency, utilize protected tyrosine derivatives like this compound in their synthesis.
-
Cholecystokinin (CCK) Analogs: CCK is a peptide hormone involved in various physiological processes, including digestion and satiety. The C-terminal fragments of CCK, such as CCK-8 and CCK-4, are biologically active and their synthesis often involves protected tyrosine residues.
Data Presentation
The following tables summarize quantitative data from the literature on the synthesis and activity of peptide drugs where a protected tyrosine intermediate, such as this compound, would be utilized.
Table 1: Synthesis Yields of Tyrosine-Containing Peptides
| Peptide/Analog | Synthesis Method | Reported Yield | Reference |
| Met-Enkephalin | Solution-Phase Synthesis | Good | [1] |
| Human CCK-12 | Solid-Phase Peptide Synthesis | 26-38% | |
| Mini Gastrin-II (14 residues) | Solid-Phase Peptide Synthesis | 26-38% | |
| Little Gastrin-II (17 residues) | Solid-Phase Peptide Synthesis | 26-38% | |
| Phac-Met-Asp(OMe)-Phe-NH2 (CCK-4 fragment) | Enzymatic Synthesis | 63-92% | [2] |
Table 2: Biological Activity of Tyrosine-Containing Peptide Analogs
| Peptide/Analog | Assay | Potency (IC₅₀ or Kᵢ) | Reference |
| Ac-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp(Ser(SO₃H))-Phe-NH₂ | Gallbladder Contraction (in vitro) | 1.9x more potent than CCK-8 | [3] |
| Ac-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp(Thr(SO₃H))-Phe-NH₂ | Gallbladder Contraction (in vitro) | 1.7x more potent than CCK-8 | [3] |
| Ac-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp(Hyp(SO₃H))-Phe-NH₂ | Gallbladder Contraction (in vitro) | 3.0x more potent than CCK-8 | [3] |
| Boc-Phe(p-CH₂SO₃Na)-CCK8 Analog (L-isomer) | CCK Receptor Binding | Kᵢ ~ 1 nM | [4] |
| Boc-Phe(p-CH₂SO₃Na)-CCK8 Analog (D-isomer) | CCK Receptor Binding | Kᵢ ~ 1 nM | [4] |
Experimental Protocols
The following is a representative protocol for the solution-phase synthesis of a dipeptide fragment, Z-Tyr-Gly-OMe, which can be further elongated to produce an enkephalin analog. This protocol illustrates the fundamental steps of coupling and deprotection relevant to the use of this compound.
Protocol 1: Solution-Phase Synthesis of Z-Tyr-Gly-OMe
Materials:
-
This compound (N-benzyloxycarbonyl-L-tyrosine methyl ester)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Preparation of Glycine Methyl Ester Free Base: a. Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM. b. Add NMM or DIEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free base is used directly in the next step.
-
Peptide Coupling Reaction: a. In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. d. Add the freshly prepared solution of H-Gly-OMe from step 1 to the reaction mixture. e. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). b. Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM. c. Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Z-Tyr-Gly-OMe.
Protocol 2: Saponification of the Methyl Ester (to Z-Tyr-Gly-OH)
-
Reaction Setup: a. Dissolve the purified Z-Tyr-Gly-OMe in a mixture of methanol and water. b. Cool the solution to 0 °C. c. Add a 1 M aqueous solution of NaOH (1.1 equivalents) dropwise while stirring. d. Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up and Purification: a. Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl. b. Remove the methanol under reduced pressure. c. The resulting aqueous solution can be lyophilized or extracted with an organic solvent (after acidification) to obtain the crude dipeptide acid, Z-Tyr-Gly-OH. d. Further purification can be achieved by recrystallization.
Protocol 3: N-terminal Deprotection (Cleavage of the Z-group)
-
Reaction Setup: a. Dissolve the Z-protected peptide in methanol. b. To this solution, add 10% Palladium on carbon (10% w/w of the peptide). c. Add ammonium formate (5 equivalents) or formic acid (10 equivalents) as the hydrogen donor.
-
Deprotection Reaction: a. Stir the suspension at room temperature. b. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: a. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. b. Wash the Celite pad with methanol. c. Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations
Logical Workflow for Peptide Synthesis
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound as a starting material.
Caption: General workflow for solution-phase dipeptide synthesis.
Signaling Pathways
Opioid Receptor Signaling
Peptides derived from this compound, such as enkephalin analogs, primarily interact with opioid receptors (μ, δ, and κ), which are G-protein coupled receptors (GPCRs). Their activation leads to analgesic effects through the modulation of downstream signaling cascades.
Caption: Simplified opioid receptor signaling pathway.
Cholecystokinin (CCK) Receptor Signaling
CCK analogs, which can be synthesized using tyrosine intermediates, bind to CCK receptors (CCK1R and CCK2R), also GPCRs. This interaction triggers various intracellular signaling pathways, primarily through Gq proteins, leading to physiological responses related to digestion and satiety.
Caption: Simplified cholecystokinin (CCK) receptor signaling pathway.
References
- 1. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of a CCK-4 tripeptide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of potent heptapeptide analogues of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid phase synthesis of a fully active analogue of cholecystokinin using the acid-stable Boc-Phe (p-CH2) SO3H as a substitute for Boc-Tyr(SO3H) in CCK8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving Z-L-Tyrosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for enzymatic reactions involving the substrate Z-L-tyrosine methyl ester. This document is intended to guide researchers in setting up and performing these assays, as well as to provide valuable reference data for drug development and biochemical research.
I. Chymotrypsin-Catalyzed Hydrolysis of Z-L-Tyrosine Methyl Ester
Application Note
α-Chymotrypsin, a serine protease from the pancreas, is a well-characterized enzyme that primarily cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2] Its esterase activity is also well-documented, with the enzyme capable of hydrolyzing ester derivatives of these amino acids.[2][3] Z-L-tyrosine methyl ester serves as an excellent substrate for chymotrypsin, allowing for the investigation of its catalytic mechanism and the screening of potential inhibitors. The hydrolysis of the ester bond can be conveniently monitored spectrophotometrically. This assay is relevant for studying enzyme kinetics, structure-function relationships, and for the discovery of novel therapeutic agents targeting serine proteases.
Quantitative Data
| Substrate | k_cat (s⁻¹) | K_m (M) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| N-acetyl-L-tyrosine ethyl ester | 193 | 0.0007 | 280,000 | [3] |
| N-acetyl-L-tyrosine amide | 0.50 | 0.023 | 22 | [3] |
| N-acetyl-L-tryptophan methyl ester | 28 | 0.000095 | - | [3] |
| N-acetyl-L-phenylalanine methyl ester | - | - | - | [4] |
Experimental Protocol: Chymotrypsin Assay
This protocol is adapted from established methods for measuring chymotrypsin activity using ester substrates.[5]
Materials:
-
α-Chymotrypsin from bovine pancreas[1]
-
Z-L-tyrosine methyl ester
-
Tris-HCl buffer (0.08 M, pH 7.8) containing 0.1 M CaCl₂[5]
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin (1 mg/mL) in 1 mM HCl. For the assay, dilute the stock solution to 10-30 µg/mL in 1 mM HCl.[5]
-
Prepare a stock solution of Z-L-tyrosine methyl ester in DMSO. The final concentration in the assay will vary depending on the desired substrate range for kinetic analysis.
-
Prepare the Tris-HCl buffer (0.08 M, pH 7.8) containing 0.1 M CaCl₂.
-
-
Assay Execution:
-
Set the spectrophotometer to 256 nm and equilibrate the temperature to 25°C.[5]
-
To a 1 mL cuvette, add the Tris-HCl buffer.
-
Add the desired volume of the Z-L-tyrosine methyl ester stock solution. The final concentration of DMSO should be kept low (e.g., <5%) to avoid enzyme inhibition.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate for 4-5 minutes. Record the blank rate, if any.[5]
-
Initiate the reaction by adding a small volume of the diluted chymotrypsin solution.
-
Immediately start recording the increase in absorbance at 256 nm over time. The hydrolysis of the ester bond leads to the formation of Z-L-tyrosine, which has a different absorbance profile.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
To determine the Michaelis-Menten kinetic parameters (K_m and V_max), repeat the assay with varying concentrations of Z-L-tyrosine methyl ester.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Experimental Workflow
Caption: Workflow for chymotrypsin-catalyzed hydrolysis of Z-L-tyrosine methyl ester.
II. Tyrosinase-Catalyzed Oxidation of L-Tyrosine Methyl Ester
Application Note
Tyrosinase (polyphenol oxidase) is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine.[6][7] The enzyme exhibits two distinct activities: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity).[7] L-tyrosine methyl ester is a substrate for tyrosinase, and its oxidation can be monitored to study the enzyme's kinetic mechanism.[6][8] This is particularly relevant in the fields of dermatology and food science, where tyrosinase inhibitors are of great interest for controlling melanin production and enzymatic browning, respectively.
Quantitative Data
A complete kinetic characterization of the oxidation of L-tyrosine methyl ester by mushroom tyrosinase has been performed.[6] The following table summarizes the key kinetic parameters.
| Substrate | Enzyme Source | K_m (mM) | V_max (µM/min) | Reference |
| L-Tyrosine Methyl Ester | Mushroom Tyrosinase | 0.25 | 15.4 | [6] |
Experimental Protocol: Tyrosinase Assay
This protocol is based on the spectrophotometric monitoring of dopachrome formation, a colored intermediate in the melanin biosynthesis pathway.[9]
Materials:
-
Mushroom tyrosinase
-
L-Tyrosine methyl ester
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Spectrophotometer capable of measuring absorbance at 475 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-tyrosine methyl ester in phosphate buffer. Gentle warming may be required for complete dissolution.
-
-
Assay Execution:
-
Set the spectrophotometer to 475 nm and equilibrate the temperature (e.g., 30°C).
-
To a cuvette, add the phosphate buffer and the L-tyrosine methyl ester solution to the desired final concentration.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by adding the tyrosinase solution.
-
Immediately start recording the increase in absorbance at 475 nm, which corresponds to the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time curve using the molar extinction coefficient of dopachrome.
-
Determine the kinetic parameters by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Experimental Workflow
Caption: Workflow for tyrosinase-catalyzed oxidation of L-tyrosine methyl ester.
III. Alkaline Phosphatase-Catalyzed Hydrolysis of L-Tyrosine Methyl Ester
Application Note
Alkaline phosphatase (ALP) is a ubiquitous enzyme that catalyzes the hydrolysis of a wide range of phosphate monoesters at alkaline pH.[10] While its primary substrates are phosphorylated molecules, ALP can also exhibit promiscuous esterase activity. L-tyrosine methyl ester can serve as a substrate for ALP, and its hydrolysis can be used to study the enzyme's catalytic promiscuity and to screen for potential modulators of its activity. This is relevant in the context of drug development, as L-tyrosine methyl ester has been investigated as a prodrug of L-tyrosine.[11]
Experimental Protocol: Alkaline Phosphatase Assay
This protocol is a general method that can be adapted for monitoring the hydrolysis of L-tyrosine methyl ester. The detection of L-tyrosine can be achieved using various methods, including HPLC or a colorimetric assay such as the Folin-Ciocalteu method.
Materials:
-
Alkaline phosphatase (e.g., from calf intestine)
-
L-Tyrosine methyl ester
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.4) containing 1 mM MgCl₂ and 0.1 mM ZnCl₂[12]
-
Method for detecting L-tyrosine (e.g., HPLC system or Folin-Ciocalteu reagent)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of alkaline phosphatase in a suitable buffer.
-
Prepare a stock solution of L-tyrosine methyl ester in the assay buffer.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the Tris-HCl buffer, L-tyrosine methyl ester solution, and alkaline phosphatase.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by heat inactivation (e.g., 65°C for 10 minutes) or by adding a quenching agent.
-
-
Product Detection (Example using Folin-Ciocalteu reagent):
-
To the reaction mixture, add the Folin-Ciocalteu reagent, followed by a sodium carbonate solution to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 765 nm).
-
Create a standard curve using known concentrations of L-tyrosine to quantify the amount of product formed.
-
Logical Relationship Diagram
Caption: Logical relationship of the alkaline phosphatase-catalyzed reaction.
References
- 1. Chymotrypsin [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 4. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Kinetic characterisation of the reaction mechanism of mushroom tyrosinase on tyramine/dopamine and L-tyrosine methyl esther/L-dopa methyl esther - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of l-tyrosine O-sulphate from the methyl and ethyl esters of l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Application Note and Protocol: HPLC Purification of Peptides Containing N-alpha-benzyloxycarbonyl-O-methyl-L-tyrosine (Z-Tyr(OMe))
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of modified amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance biological activity, stability, and pharmacokinetic profiles. N-alpha-benzyloxycarbonyl-O-methyl-L-tyrosine (Z-Tyr(OMe)) is a valuable building block in peptide synthesis. The benzyloxycarbonyl (Z) group provides N-terminal protection, while the O-methyl group on the tyrosine side chain prevents unwanted side reactions and increases the hydrophobicity of the amino acid residue.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for the purification of synthetic peptides due to its high resolution and the volatility of the mobile phases, which are compatible with subsequent lyophilization.[1][2] This application note provides a comprehensive protocol for the purification of peptides containing Z-Tyr(OMe) using RP-HPLC, with a focus on method development and optimization to handle the increased hydrophobicity imparted by the Z and O-methyl modifications.
Principle of Separation
RP-HPLC separates molecules based on their relative hydrophobicity.[3][4] The stationary phase is typically a non-polar material, such as silica modified with C18 alkyl chains, while the mobile phase is a polar solvent system. The separation is achieved by eluting the sample with a gradient of increasing organic solvent, usually acetonitrile (ACN), in water.[5][6] Peptides bind to the hydrophobic stationary phase in a low organic solvent concentration and are eluted as the concentration of the organic solvent increases. More hydrophobic peptides, such as those containing Z-Tyr(OMe), will have a stronger affinity for the stationary phase and thus will be eluted at a higher acetonitrile concentration.[2]
Experimental Protocols
1. Materials and Equipment
-
Preparative and Analytical HPLC system with a gradient pump, UV detector, and fraction collector.
-
C18 reverse-phase column (preparative and analytical). A wide-pore (300 Å) column is recommended for peptides.[3][7]
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
Crude peptide containing Z-Tyr(OMe).
-
Sample dissolution solvents (e.g., DMF, NMP, or initial mobile phase).[7]
-
Syringe filters (0.45 µm).[8]
2. Mobile Phase Preparation
3. Sample Preparation
-
Dissolve the crude, lyophilized peptide containing Z-Tyr(OMe) in a minimal volume of a suitable solvent. For hydrophobic peptides, dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may be necessary for initial dissolution.[7]
-
Once dissolved, dilute the sample with Mobile Phase A to ensure miscibility with the initial HPLC conditions and reduce the risk of precipitation upon injection.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[7][8]
4. Analytical HPLC Method Development (Scouting Run)
This initial step is crucial for determining the retention time of the target peptide and for optimizing the separation from impurities.[2][7]
-
Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[3]
-
System Equilibration: Equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Scouting Gradient: Run a broad, linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.[2]
-
Detection: Monitor the elution at 220 nm for the peptide backbone and 280 nm for the aromatic Z and tyrosine groups.[7][9]
5. Preparative HPLC Purification
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size, 300 Å pore size).
-
Gradient Optimization: Based on the analytical scouting run, design a shallower gradient around the elution point of the target peptide to maximize resolution. For instance, if the peptide eluted at 50% B in the scouting run, an optimized preparative gradient might be 35% to 65% B over 60 minutes.[7]
-
Sample Loading: Dissolve the desired amount of crude peptide (e.g., 50-100 mg, depending on column capacity) and inject it onto the equilibrated preparative column.
-
Fraction Collection: Collect fractions across the main peak corresponding to the target peptide.
-
Purity Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95% is often the target for biological studies) and lyophilize to obtain the purified peptide as a white, fluffy powder.[4]
Data Presentation
Table 1: HPLC System and Column Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18 Reversed-Phase | C18 Reversed-Phase |
| Particle Size | 5 µm | 10 µm |
| Pore Size | 300 Å | 300 Å |
| Dimensions | 4.6 x 250 mm | 21.2 x 250 mm |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | UV at 220 nm and 280 nm | UV at 220 nm and 280 nm |
| Injection Volume | 10 - 50 µL | 1 - 5 mL |
Table 2: Illustrative Gradient Conditions for Purification
| Step | Time (min) | % Mobile Phase B (ACN with 0.1% TFA) | Flow Rate (mL/min) | Curve |
| Scouting | ||||
| 1 | 0.0 | 5 | 1.0 | Linear |
| 2 | 30.0 | 95 | 1.0 | Linear |
| 3 | 35.0 | 95 | 1.0 | Linear |
| 4 | 40.0 | 5 | 1.0 | Linear |
| Optimized | ||||
| 1 | 0.0 | 35 | 20.0 | Linear |
| 2 | 60.0 | 65 | 20.0 | Linear |
| 3 | 65.0 | 95 | 20.0 | Linear |
| 4 | 70.0 | 95 | 20.0 | Linear |
| 5 | 75.0 | 35 | 20.0 | Linear |
Mandatory Visualization
Caption: Workflow for HPLC purification of peptides containing Z-Tyr(OMe).
Conclusion
The protocol outlined in this application note provides a systematic approach for the successful purification of peptides containing the hydrophobic Z-Tyr(OMe) modification. The key to achieving high purity is a methodical approach to method development, starting with an analytical scouting run to determine the peptide's retention characteristics, followed by an optimized preparative run with a shallow gradient to ensure high-resolution separation. By following this protocol, researchers can consistently obtain high-purity peptides suitable for a wide range of research and drug development applications.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. renyi.hu [renyi.hu]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. phmethods.net [phmethods.net]
- 6. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Purification of Peptides [protocols.io]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals. The focus of this guide is to address the common challenge of incomplete coupling of Z-Tyr-OMe and other sterically hindered tyrosine derivatives during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling when using this compound or similar tyrosine derivatives in SPPS?
Incomplete coupling is a frequent obstacle in SPPS, particularly with modified or sterically hindered amino acids. The key factors include:
-
Steric Hindrance: The bulky nature of the tyrosine side chain, compounded by its protecting group and the N-terminal Z-group (Benzyloxycarbonyl), can physically obstruct the activated amino acid from reaching the N-terminus of the growing peptide chain on the resin.[1][2][3] This is a primary reason for slow or incomplete reactions under standard conditions.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the solid support, making reactive sites inaccessible to reagents.[2][4] This is especially common in hydrophobic sequences.[2]
-
Inefficient Reagent Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the incoming amino acid, particularly for challenging couplings.[1][3]
-
Suboptimal Reaction Conditions: Factors such as insufficient reaction time, low reagent concentration, or inadequate resin swelling can all lead to incomplete coupling.[5][6][7]
Q2: How can I accurately detect that my this compound coupling has failed or is incomplete?
The most common and immediate method for monitoring coupling completion on the resin is the Kaiser (ninhydrin) test.[2][5] This colorimetric test detects the presence of free primary amines.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete or failed coupling reaction.[2][5]
-
Negative Result (Yellow/Colorless Beads): Indicates that a negligible amount of free primary amine is present, suggesting the coupling was successful.[1][2]
For a more definitive analysis, a small sample of the peptide-resin can be cleaved, and the resulting crude product can be analyzed by Mass Spectrometry (MS) or HPLC. The presence of deletion sequences (peptides missing the tyrosine residue) confirms incomplete coupling.[2]
Q3: My Kaiser test is positive after the initial coupling attempt. What is the first corrective step?
If an incomplete coupling is detected, the most direct and common first step is to perform a "double coupling" or "recoupling".[2][8] This involves draining the reaction vessel, washing the resin with DMF, and repeating the coupling step with a freshly prepared solution of the activated amino acid.[2] For difficult couplings, extending the reaction time for the second attempt may be beneficial.[1]
Q4: I have tried double coupling, but the Kaiser test is still positive. What are my subsequent options?
If recoupling is unsuccessful, you have two primary strategies:
-
Switch to a More Powerful Coupling Reagent: Uronium/aminium salt-based reagents are generally more reactive and effective for hindered couplings.[2][3] Consider switching from a standard carbodiimide-based method (like DIC/HOBt) to a more potent reagent such as HATU, HBTU, or HCTU.[1][2][9]
-
Capping: If you conclude that the coupling cannot be driven to completion, the unreacted N-terminal amines should be permanently blocked through a process called "capping".[1] This is typically done using acetic anhydride and a base like DIPEA.[1] Capping prevents the formation of deletion sequences, which can be difficult to separate from the target peptide during final purification.[1]
Q5: Can I proactively optimize my protocol to improve the coupling efficiency of a known difficult residue like this compound?
Yes, several parameters can be adjusted to improve outcomes for difficult couplings:
-
Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can improve reaction kinetics by increasing the probability of molecular interactions.[5][8]
-
Extend Reaction Time: Simply allowing the coupling reaction to proceed for a longer duration (e.g., doubling the standard time) can often improve yields for slow reactions.[5][9]
-
Increase Temperature: Gently elevating the reaction temperature (e.g., to 30-50°C) can help overcome the activation energy barrier for sterically hindered residues.[2][6]
-
Change Solvent: For sequences prone to aggregation, changing the solvent from standard DMF to a more disruptive one like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can be effective.[9]
Quantitative Data Summary
The following table outlines typical reagent stoichiometry used to enhance the coupling of difficult amino acids. The exact equivalents may need to be optimized based on the specific sequence and resin loading.
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| Amino Acid | ||
| Fmoc/Boc/Z-Protected Amino Acid | 2 - 5 | The amino acid to be coupled onto the peptide chain.[10] |
| Coupling Reagents | ||
| HATU / HCTU / HBTU | 1.9 - 5 | High-efficiency uronium/aminium salt activators, recommended for difficult couplings.[1][10] |
| DIC (Diisopropylcarbodiimide) | 3 - 5.5 | A common carbodiimide activator.[10] |
| Additives | ||
| HOBt / HOAt | 3 - 5.5 | Used with carbodiimides to improve efficiency and reduce the risk of racemization.[10] |
| Bases | ||
| DIPEA (Diisopropylethylamine) | 4 - 10 | A tertiary amine base used to activate the coupling reaction.[10] |
| 2,4,6-Collidine | 4 - 10 | A weaker, sterically hindered base sometimes used to minimize racemization.[10] |
Detailed Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion
This protocol provides a qualitative assessment of free primary amines on the resin.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[1]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[1]
-
Reagent C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[1]
Procedure:
-
Collect a small sample of resin (10-20 beads) from the reaction vessel after the coupling step and subsequent washes.
-
Wash the collected beads thoroughly with DMF and then ethanol to remove residual reagents.
-
Place the washed beads into a small, clean glass test tube.
-
Add 2-3 drops of each Reagent (A, B, and C) to the test tube.[5]
-
Heat the test tube at 100-110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Light Blue Solution / Dark Blue Beads: Incomplete coupling. A recoupling is recommended.[5]
-
Intense Blue Solution and Beads: Coupling has failed. Check reagents and protocol before attempting a recoupling.[2][5]
Protocol 2: Capping of Unreacted Amines
This protocol is used to acetylate and permanently block any unreacted primary amines after a failed coupling attempt.
Reagents:
-
Capping Solution: Acetic Anhydride / DIPEA / DMF in a 1:2:3 (v/v/v) ratio.
Procedure:
-
After a failed coupling attempt, wash the resin thoroughly with DMF (3x).
-
Add the capping solution to the resin, ensuring the beads are fully submerged.
-
Agitate the mixture at room temperature for 30 minutes.[1]
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5x) to remove all traces of the capping reagents.
-
Perform a final Kaiser test to confirm that all free amines have been successfully capped (the test should be negative).[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete coupling events during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
optimizing the yield of z-Tyr-ome deprotection
Welcome to the Technical Support Center for optimizing the deprotection of N-benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, detailed protocols, and answers to frequently asked questions to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting this compound? A1: The benzyloxycarbonyl (Cbz or Z) group is typically removed by two main methods:
-
Catalytic Hydrogenolysis: This is the most common and often cleanest method. It involves the cleavage of the benzylic C-O bond using hydrogen gas (H₂) and a transition metal catalyst, usually palladium on carbon (Pd/C).[1] An alternative, called transfer hydrogenolysis, uses a hydrogen donor like formic acid or ammonium formate in place of H₂ gas, which can be more convenient.[2]
-
Acid-Mediated Cleavage (Acidolysis): Strong acidic conditions, most classically a solution of hydrogen bromide in acetic acid (HBr/AcOH), can effectively cleave the Z-group.[1][3] This method is useful when the molecule contains other functional groups that are sensitive to reduction, such as alkenes or alkynes.[1]
Q2: Why is my catalytic hydrogenolysis reaction slow or incomplete? A2: Several factors can lead to a sluggish or incomplete hydrogenolysis reaction:
-
Catalyst Activity: The palladium catalyst may be old, of low quality, or poisoned. Sulfur-containing compounds are common catalyst poisons. Using a fresh, high-quality catalyst is crucial.
-
Hydrogen Delivery: For reactions using H₂ gas, ensure there are no leaks in the apparatus and that the reaction mixture is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen. For transfer hydrogenation, the hydrogen donor may be decomposing or added in insufficient quantity.
-
Solvent Choice: The choice of solvent can impact reaction efficiency. Methanol and ethanol are common choices for their ability to dissolve the substrate and facilitate the reaction.[4][5]
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst.
Q3: What are the primary side reactions to be aware of during the deprotection of tyrosine derivatives? A3: When deprotecting tyrosine derivatives, especially under acidic conditions, the main side reaction is electrophilic substitution on the activated phenolic ring.[6] During acidolysis, the cleavage of the protecting group generates a stable benzyl cation. This cation can then reattach to the electron-rich aromatic ring of tyrosine, leading to C-alkylation.[7] Using scavengers is critical to prevent this.[6][7]
Q4: How do scavengers work, and which ones should I use for this compound deprotection? A4: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" reactive electrophiles, like the benzyl cation generated during acidolysis.[7] For tyrosine, scavengers with similar or higher nucleophilicity than the tyrosine ring are effective. Common scavengers include phenol, thioanisole, and cresol.[7] They intercept the benzyl cation, preventing it from alkylating the desired product.
Q5: Is the Z-group compatible with Boc or Fmoc protecting groups? A5: Yes, the Z-group is largely orthogonal to both Boc and Fmoc groups. It is stable to the acidic conditions (like trifluoroacetic acid, TFA) used to remove Boc groups and the basic conditions (like piperidine) used to remove Fmoc groups.[1] This orthogonality is a key reason for its widespread use in complex peptide synthesis.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Catalytic Hydrogenolysis: • Inactive or poisoned catalyst. • Insufficient hydrogen source. • Poor substrate solubility. | • Use a fresh batch of 10% Pd/C.[4][9] • Ensure the reaction system is properly sealed for H₂ gas or add more hydrogen donor (e.g., formic acid). • Test different solvents (e.g., MeOH, EtOH, THF) or add a co-solvent to improve solubility. |
| Acidolysis: • Insufficient acid strength or concentration. • Water contamination. | • Use a fresh solution of 33% HBr in acetic acid. The deprotection rate increases with HBr concentration.[3] • Ensure anhydrous conditions as water can interfere with the reaction. | |
| Incomplete Reaction | Catalytic Hydrogenolysis: • Insufficient reaction time. • Catalyst settled at the bottom. | • Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. • Ensure vigorous stirring to keep the catalyst suspended.[5][9] |
| Acidolysis: • Short reaction time. | • Allow the reaction to stir for a longer duration at room temperature. Monitor progress by TLC. | |
| Side Product Formation | Acidolysis: • C-alkylation of the tyrosine ring by benzyl cations.[7] | • Add scavengers to the reaction mixture. A cocktail containing phenol, thioanisole, or water can be effective.[7] |
| General: • Racemization. | • While Z-group introduction and removal are generally resistant to racemization, harsh conditions (e.g., excessively high temperatures or prolonged exposure to strong base/acid) should be avoided.[4][8] |
Data Presentation: Comparison of Deprotection Conditions
The selection of a deprotection method can significantly influence yield and reaction time. Below is a summary of typical conditions.
Table 1: Common Catalytic Hydrogenolysis Systems for Z-Deprotection
| Hydrogen Source | Catalyst (mol%) | Solvent | Temperature | Typical Time | Typical Yield (%) | Reference |
| H₂ gas (1 atm) | 10% Pd/C (5-10) | Methanol | Room Temp. | 1-4 h | >95 | [1][5] |
| Formic Acid | 10% Pd/C (10-20) | Methanol | Room Temp. | 30 min - 2 h | 90-98 | [2][5] |
| Sodium Borohydride (NaBH₄) | 10% Pd/C | Methanol | Room Temp. | 3-10 min | 93-98 | [4][10] |
Table 2: Acidolysis Conditions for Z-Deprotection
| Reagent | Solvent | Temperature | Typical Time | Notes | Reference |
| 33% HBr | Acetic Acid | Room Temp. | 1-2 h | Potent and effective; requires scavengers for sensitive residues like Tyr.[7] | [1] |
| Lewis Acids (e.g., AlCl₃) | Hexafluoroisopropanol | Room Temp. | Variable | Offers mild conditions and good selectivity in the presence of sensitive groups. | [3] |
Experimental Protocols
Protocol 1: Z-Deprotection via Catalytic Hydrogenation (H₂ Gas)
-
Preparation: Dissolve the this compound substrate in a suitable solvent like methanol (approx. 10-20 mL per gram of substrate) in a flask designed for hydrogenation.[9]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[5]
-
Reaction: Maintain a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure) and stir the mixture vigorously at room temperature.[9]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Work-up: Once complete, purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent.[5]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 2: Z-Deprotection via Transfer Hydrogenolysis (Formic Acid)
-
Preparation: Dissolve the this compound substrate in methanol or ethanol (10 mL per mmol of substrate).[5]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
Reaction: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[5] Effervescence (CO₂ evolution) may be observed.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 30 minutes to 2 hours.[2]
-
Work-up: Filter the mixture through Celite® to remove the catalyst, and wash the pad with the solvent.[5]
-
Isolation: Concentrate the filtrate under reduced pressure. Note that this will yield the formate salt of the amine. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., a saturated solution of sodium bicarbonate) before extraction.
Protocol 3: Z-Deprotection via Acidolysis (HBr/AcOH)
-
Preparation: In a fume hood, dissolve the this compound substrate in a solution of 33% hydrogen bromide in acetic acid. If desired, add a scavenger such as phenol (1-2 equivalents).
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Once the reaction is complete, precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Work-up: Collect the precipitated product (the hydrobromide salt) by filtration, wash it thoroughly with diethyl ether to remove acetic acid and scavengers, and dry it under vacuum.
Visualizations
Caption: General experimental workflow for this compound deprotection.
Caption: Troubleshooting decision tree for optimizing reaction yield.
Caption: Role of scavengers in preventing side reactions during acidolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of Peptides Containing Z-Tyr-OMe
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation issues encountered with peptides containing N-benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause peptide aggregation?
A1: this compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is esterified as a methyl ester. The presence of the aromatic rings in both the tyrosine side chain and the Z-protecting group significantly increases the hydrophobicity and potential for π-π stacking interactions between peptide chains. These interactions are a primary driver of peptide aggregation.[1][2][3]
Q2: At what stage of my workflow is aggregation of a this compound-containing peptide most likely to occur?
A2: Aggregation can occur at multiple stages:
-
During Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, intermolecular hydrogen bonding and hydrophobic interactions can lead to aggregation, hindering subsequent coupling and deprotection steps.[4][5]
-
Post-Cleavage and Lyophilization: After cleavage from the resin and lyophilization, the peptide is in a concentrated, solvent-free state, which can promote aggregation upon reconstitution.
-
In Solution: When dissolving the peptide for experiments or formulation, aggregation can be triggered by factors such as inappropriate solvent, pH, concentration, or temperature.[6][7]
Q3: What are the visible signs of peptide aggregation?
A3: Visible signs of aggregation include:
-
Difficulty dissolving the lyophilized peptide.
-
Formation of a cloudy or hazy solution.
-
Presence of visible precipitates or particulates.
-
"Gelling" of the peptide solution at higher concentrations.
Q4: How can I quantitatively measure the aggregation of my this compound peptide?
A4: The Thioflavin T (ThT) assay is a common method to quantify amyloid-like fibrillar aggregates. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.[8][9][10] Other methods include UV-Vis spectroscopy to measure turbidity and size-exclusion chromatography (SEC) to detect high molecular weight species.[11][12]
Troubleshooting Guide
Issue 1: Peptide is insoluble or poorly soluble in aqueous buffers.
| Possible Cause | Suggested Solution |
| High Hydrophobicity | Dissolve the peptide first in a minimal amount of a polar organic solvent such as DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[4][13] Caution: DMSO can oxidize methionine and cysteine residues. |
| pH is near the isoelectric point (pI) | Adjust the pH of the buffer to be at least one pH unit away from the peptide's pI. For acidic peptides, use a basic buffer (e.g., 0.1M ammonium bicarbonate). For basic peptides, use an acidic buffer (e.g., 25% acetic acid).[13][14] |
| High Peptide Concentration | Work with lower peptide concentrations whenever possible. High concentrations are a major driver of aggregation.[6][7] |
Issue 2: Peptide solution becomes cloudy or precipitates over time.
| Possible Cause | Suggested Solution |
| Intermolecular Interactions | Add solubility-enhancing excipients to your buffer. Arginine hydrochloride (50-100 mM) is known to suppress aggregation by interacting with hydrophobic residues.[14][15][16][17][18][19] |
| Formation of β-sheets | Use chaotropic agents like guanidine hydrochloride (up to 6 M) or urea (up to 8 M) to disrupt hydrogen bonding and hydrophobic interactions. Note that these are denaturing agents.[4][13] |
| Temperature Effects | Store peptide solutions at appropriate temperatures. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles.[14] |
Data Presentation: Strategies to Enhance Solubility and Prevent Aggregation
The following tables summarize common additives and solvent systems used to combat peptide aggregation. The effective concentrations can be peptide-sequence dependent and may require optimization.
Table 1: Common Anti-Aggregation Additives
| Additive | Typical Concentration | Mechanism of Action | Reference |
| L-Arginine HCl | 50 mM - 1 M | Masks hydrophobic surfaces, reducing intermolecular interactions. | [15][16][17][18][19] |
| Guanidine HCl | 1 - 6 M | Chaotropic agent; disrupts hydrogen bonds and hydrophobic interactions. | [4] |
| Urea | 2 - 8 M | Chaotropic agent; disrupts hydrogen bonds. | [13] |
| Non-ionic Surfactants (e.g., Tween 20) | 0.01% - 0.1% | Reduce surface adsorption and can help solubilize hydrophobic peptides. | [7][14] |
Table 2: Recommended Solvent Systems for Initial Peptide Dissolution
| Solvent | Application Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Excellent for highly hydrophobic peptides. Use minimal volume before aqueous dilution. Avoid with Met or Cys containing peptides. | [13][20] |
| Dimethylformamide (DMF) | Good alternative to DMSO. | [13] |
| N-Methyl-2-pyrrolidone (NMP) | A more polar, aggregation-disrupting solvent than DMF. | [4] |
| Acetonitrile (ACN) / Water with 0.1% TFA | Commonly used for HPLC purification and can be a good starting point for solubilization. | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Strong solvent for dissolving pre-aggregated peptides, which can then be diluted into the working buffer. | [21] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol provides a general method for monitoring peptide aggregation kinetics.
-
Preparation of ThT Stock Solution:
-
Prepare a 1 mM stock solution of Thioflavin T in deionized water.
-
Filter the solution through a 0.2 µm syringe filter.
-
Store the stock solution protected from light at 4°C for up to a week.[8]
-
-
Preparation of Working Solutions:
-
Prepare your peptide solution at the desired concentration in the buffer of choice. Include samples with and without potential aggregation inhibitors.
-
Prepare a ThT working solution by diluting the stock solution in the same buffer to a final concentration of 20-25 µM.[9]
-
-
Assay Procedure:
-
In a 96-well black plate, mix your peptide solution with the ThT working solution. A typical final peptide concentration for the assay is 10-50 µM.
-
Include a negative control containing only the buffer and ThT.
-
Incubate the plate at 37°C in a plate reader with shaking.[9][10]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[8]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. A sigmoidal curve is indicative of amyloid-like fibril formation.[6]
-
Visualizations
Mechanism of Peptide Aggregation
Caption: A simplified model of peptide aggregation from monomers to insoluble fibrils.
Factors Influencing this compound Peptide Aggregation
Caption: Intrinsic and extrinsic factors contributing to peptide aggregation.
Troubleshooting Workflow for Peptide Aggregation
Caption: A step-by-step workflow for troubleshooting peptide solubility issues.
References
- 1. Quantitative analysis of intrinsic and extrinsic factors in the aggregation mechanism of Alzheimer-associated Aβ-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring peptide clumping for improved drug and material solutions | EurekAlert! [eurekalert.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 20. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
identifying and minimizing side products with z-Tyr-ome
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Z-Tyr-OMe (N-Benzyloxycarbonyl-L-tyrosine methyl ester). Our resources are designed to help you identify and minimize side products, ensuring the quality and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the amino acid L-tyrosine. It features a benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino group and a methyl ester (-OMe) protecting the C-terminal carboxylic acid.[1] This dual protection makes it a valuable building block in peptide synthesis, allowing for the controlled formation of peptide bonds.[1] It is also used in the synthesis of various organic molecules and pharmaceutical intermediates.
Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?
A2: The most prevalent side reaction when using this compound, where the phenolic hydroxyl group of tyrosine is unprotected, is O-acylation .[2][3][4] During peptide coupling, the activated C-terminus of another amino acid can react with the hydroxyl group of the tyrosine side chain, leading to the formation of an ester linkage and a branched peptide impurity.[4]
Q3: How can I detect the presence of the O-acylated side product?
A3: The O-acylated side product can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: The O-acylated product will have a different retention time compared to the desired peptide. Due to the addition of another amino acid residue, the side product is typically more hydrophobic and will have a longer retention time on a reversed-phase column.[5][6]
-
Mass Spectrometry: MS analysis will show a higher molecular weight for the O-acylated peptide corresponding to the mass of the added amino acid residue. Tandem MS (MS/MS) can be used to confirm the structure of the side product by identifying the specific fragmentation pattern.
Q4: Are there potential side reactions during the deprotection of this compound?
A4: Yes, side reactions can occur during the removal of both the Z-group and the methyl ester.
-
Z-group deprotection: Catalytic hydrogenation is a common method for removing the Z-group. However, incomplete reactions can leave the protecting group intact. Acidic conditions (e.g., HBr in acetic acid) can also be used but may lead to side reactions on other sensitive residues in the peptide.
-
Methyl ester deprotection (saponification): Basic hydrolysis (saponification) with reagents like lithium hydroxide (LiOH) is used to remove the methyl ester.[7] A potential side reaction is racemization at the α-carbon, especially if the reaction conditions are not carefully controlled (e.g., prolonged reaction time or high temperature).[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Presence of an unexpected peak with a higher molecular weight in the mass spectrum after a coupling reaction.
-
Possible Cause: O-acylation of the tyrosine hydroxyl group.
-
Troubleshooting Steps:
-
Confirmation:
-
Analyze the crude product by HPLC-MS. The mass difference between the desired product and the side product should correspond to the mass of the acylating amino acid minus the mass of water.
-
Perform MS/MS analysis on the impurity peak to confirm the presence of the O-acylated tyrosine residue.
-
-
Minimization Strategies:
-
Use a protected tyrosine derivative: The most effective way to prevent O-acylation is to use a tyrosine derivative with a protected hydroxyl group, such as Z-Tyr(tBu)-OMe or Z-Tyr(Bzl)-OMe.[3][4]
-
Optimize coupling conditions:
-
Use coupling reagents known to suppress side reactions.
-
Control the reaction temperature; lower temperatures can reduce the rate of O-acylation.
-
-
Use additives: Certain additives, like 1-hydroxybenzotriazole (HOBt), can help to minimize O-acylation by forming active esters that are more selective for the N-terminal amine.
-
-
Issue 2: Incomplete removal of the Z-group after deprotection.
-
Possible Cause: Inefficient catalytic hydrogenation.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to ensure complete conversion.
-
Catalyst Activity: Ensure the palladium catalyst is fresh and active. If necessary, increase the catalyst loading.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Solvent Choice: Use a solvent system that ensures the solubility of the substrate and does not poison the catalyst. Methanol or ethanol are common choices.
-
Issue 3: Racemization observed after saponification of the methyl ester.
-
Possible Cause: Harsh basic conditions during hydrolysis.[8]
-
Troubleshooting Steps:
-
Milder Conditions:
-
Perform the reaction at a lower temperature (e.g., 0°C).[8]
-
Use the minimum necessary amount of base (e.g., LiOH).
-
Reduce the reaction time and monitor carefully by HPLC.
-
-
Alternative Hydrolysis Methods: Explore enzymatic hydrolysis as a milder alternative to chemical saponification.
-
Data Presentation
Table 1: Common Side Products of this compound and their Mass Differences
| Side Product | Description | Expected Mass Difference (from desired product) |
| O-acylated peptide | An additional amino acid is attached to the hydroxyl group of tyrosine. | + (Molecular Weight of acylating amino acid - 18.01) |
| Incomplete Z-deprotection | The benzyloxycarbonyl (Z) group remains on the N-terminus. | + 134.05 |
| Incomplete saponification | The methyl ester (-OMe) remains on the C-terminus. | + 14.03 |
Table 2: Representative HPLC Method for Purity Analysis of this compound Containing Peptides
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[6] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile[6] |
| Gradient | 5% to 95% B over 30 minutes (This may need optimization based on the peptide)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 220 nm and 280 nm[6] |
| Column Temperature | 30-40 °C |
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Identifying O-acylation
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
HPLC Separation:
-
Inject the sample onto a C18 column equilibrated with the initial mobile phase.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Identify the molecular weights of the main peak and any impurity peaks.
-
Perform MS/MS fragmentation on the impurity peak to confirm the site of modification.
-
Protocol 2: Minimizing O-acylation during Peptide Coupling
-
Reagent Preparation:
-
Dissolve the N-terminally protected amino acid and coupling reagents (e.g., HBTU, HOBt) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Dissolve this compound and a base (e.g., diisopropylethylamine - DIPEA) in DMF in a separate vessel.
-
-
Activation: Add the coupling reagents to the N-terminally protected amino acid solution and allow it to activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the this compound solution.
-
Reaction Monitoring: Monitor the reaction by HPLC to track the formation of the desired product and the O-acylated side product.
-
Work-up: Once the reaction is complete, quench the reaction and purify the desired peptide using standard procedures (e.g., extraction, precipitation, or chromatography).
Visualizations
Caption: O-acylation side reaction during peptide coupling with this compound.
Caption: Workflow for HPLC-MS analysis of this compound containing peptides.
Caption: Troubleshooting decision tree for purity issues with this compound.
References
- 1. Z-Ser-Tyr-OMe | C21H24N2O7 | CID 13190522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Strategies to Avoid Racemization of Z-Tyr-OMe During Coupling
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to mitigate the racemization of Z-Tyr-OMe during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is a chemical process in which a pure chiral molecule, such as L-tyrosine, is converted into a mixture of both its L- and D-isomers.[1][2] This loss of stereochemical integrity is a significant issue in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids. The presence of the D-isomer of tyrosine can lead to a partially or completely inactive product, or in some cases, a product with altered or toxic effects.[1][3]
Q2: What are the primary chemical mechanisms that lead to racemization during the coupling of this compound?
A2: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[1][2][4] The activated carboxyl group of the N-protected amino acid (this compound) can cyclize to form a planar oxazolone intermediate. The proton on the chiral carbon of this intermediate is acidic and can be easily removed by a base. Subsequent re-protonation can occur from either side of the planar ring, leading to a mixture of L and D configurations.[1][2]
-
Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate.[1][4] Similar to the oxazolone pathway, this intermediate can be re-protonated from either side, resulting in racemization. This is more common for amino acid residues with electron-withdrawing groups in their side chains.[1]
References
Technical Support Center: Managing Steric Hindrance with Z-Tyr(tBu)-OMe in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered amino acid derivative, Z-Tyr(tBu)-OMe, in peptide synthesis.
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
Primary Symptom: Analysis of the crude reaction mixture by techniques such as TLC, LC-MS, or NMR shows a low conversion of the starting materials (Z-Tyr(tBu)-OMe and the N-terminal deprotected amino acid or peptide) to the desired coupled product.
| Possible Cause | Suggested Solution |
| Insufficiently reactive coupling reagent | For sterically hindered couplings involving the bulky Z-group, standard carbodiimides like DCC or EDC alone may be inefficient.[1] Switch to a more potent activating agent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[2] |
| Steric Hindrance | 1. Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., from 2-4 hours to overnight).[2]2. Increase Temperature: Gentle heating can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization.[2] |
| Suboptimal Solvent Choice | The choice of solvent is critical for solvating the reactants. For solution-phase synthesis, ensure anhydrous conditions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. For difficult couplings, a more polar solvent like N-Methyl-2-pyrrolidone (NMP) might improve solubility and reaction rates. |
| Incomplete Deprotection of the Coupling Partner | Ensure the complete removal of the N-terminal protecting group (e.g., Boc or Fmoc) from the amino acid or peptide to be coupled with Z-Tyr(tBu)-OMe. Use a qualitative test like the Kaiser test for primary amines or the chloranil test for secondary amines to confirm the presence of a free amine before initiating the coupling reaction. |
Issue 2: High Levels of Racemization
Primary Symptom: The final purified peptide shows the presence of a diastereomer by chiral HPLC or NMR, indicating that the stereochemical integrity of the tyrosine residue was compromised during the coupling step.
| Possible Cause | Suggested Solution |
| Over-activation of the Carboxylic Acid | Reduce the pre-activation time of Z-Tyr(tBu)-OMe with the coupling reagent before adding the amine component. |
| Strong Base | The use of a strong, non-nucleophilic base like diisopropylethylamine (DIPEA) is common, but for racemization-prone couplings, switching to a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine is recommended.[3] |
| Inappropriate Coupling Reagent/Additive Combination | Ensure the use of an additive like 1-hydroxybenzotriazole (HOBt) or the more effective 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), which are superior in suppressing racemization.[4] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels compared to some uronium salts.[2] |
| Prolonged Reaction at Elevated Temperature | If heating is used to drive the reaction to completion, optimize for the shortest time necessary to achieve a good yield to minimize racemization. |
Frequently Asked Questions (FAQs)
Q1: Why is Z-Tyr(tBu)-OMe considered a sterically hindered amino acid derivative?
A1: Z-Tyr(tBu)-OMe possesses multiple bulky protecting groups that contribute to steric hindrance. The N-terminal benzyloxycarbonyl (Z or Cbz) group is larger than smaller protecting groups like Boc or Fmoc.[5] Additionally, the tert-butyl (tBu) group protecting the tyrosine side-chain hydroxyl adds to the bulk. This steric congestion can make it difficult for the carboxyl group to be activated and for the incoming nucleophilic amine to approach the activated ester, slowing down the coupling reaction.
Q2: Which coupling reagents are most effective for Z-Tyr(tBu)-OMe?
A2: For sterically demanding couplings, more powerful onium-salt-based reagents are generally recommended.[2] HATU and HCTU are highly effective due to the formation of reactive OAt esters.[3] Phosphonium salts like PyBOP and PyAOP are also excellent choices and may offer advantages in reducing racemization.[2] While carbodiimides like DCC or EDC can be used, they almost always require an additive like HOBt or HOAt to achieve reasonable efficiency and minimize side reactions.
Q3: Can I use double coupling to improve the yield?
A3: Yes, if a single coupling reaction does not go to completion, a second coupling is a viable strategy. After the initial coupling time, the reaction vessel is drained, the peptide is washed, and a fresh solution of the activated Z-Tyr(tBu)-OMe is added to the reaction. This is a common and effective method to drive the reaction to completion.
Q4: What is the role of the methyl ester (OMe) at the C-terminus?
A4: The methyl ester protects the carboxylic acid of the tyrosine, preventing it from reacting with other molecules. In solution-phase peptide synthesis, this protection strategy allows for the controlled, stepwise elongation of the peptide chain from the N-terminus.[6][7]
Q5: How does the Z-protecting group influence the reaction?
A5: The benzyloxycarbonyl (Z) group is a urethane-type protecting group that is relatively stable to the conditions of peptide coupling. However, its bulky nature is a primary contributor to steric hindrance.[5] It is typically removed by catalytic hydrogenation, which is orthogonal to the acid-labile tBu group on the tyrosine side chain.[8]
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Z-Tyr(tBu)-OMe using HATU
This protocol is suitable for a challenging coupling where high efficiency is required.
-
Reactant Preparation:
-
Dissolve the N-terminally deprotected amino acid methyl ester (1.0 equivalent) in anhydrous DMF or DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve Z-Tyr(tBu)-OMe (1.2 equivalents), HATU (1.2 equivalents), and HOAt (1.2 equivalents) in anhydrous DMF.
-
-
Activation and Coupling:
-
To the solution of Z-Tyr(tBu)-OMe and coupling reagents, add DIPEA (2.4 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated Z-Tyr(tBu)-OMe solution to the solution of the deprotected amino acid methyl ester.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Solution-Phase Coupling of Z-Tyr(tBu)-OMe using DIC/HOBt
This is a more traditional and cost-effective method, suitable for less demanding couplings.
-
Reactant Preparation:
-
Dissolve Z-Tyr(tBu)-OMe (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add DIC (1.1 equivalents) to the solution and stir for 5-10 minutes.
-
In a separate flask, dissolve the N-terminally deprotected amino acid methyl ester (1.0 equivalent) and DIPEA (1.2 equivalents) in the same anhydrous solvent.
-
Add the solution of the deprotected amino acid to the activated Z-Tyr(tBu)-OMe solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 5% citric acid, saturated sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: General workflow for solution-phase peptide coupling.
References
impact of coupling reagents on z-Tyr-ome incorporation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Z-Tyr-OMe (N-benzyloxycarbonyl-O-methyl-L-tyrosine) in peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with this compound is incomplete, as indicated by a positive ninhydrin (Kaiser) test. What are the likely causes and how can I resolve this?
A1: Incomplete coupling of this compound can stem from several factors, primarily related to steric hindrance and suboptimal reaction conditions.
Troubleshooting Steps:
-
Optimize Coupling Reagent: Carbodiimide reagents like DIC, when used alone, may be insufficient. Switch to a more potent uronium/aminium or phosphonium salt-based reagent such as HATU, HBTU, or PyBOP. These are generally more effective for sterically hindered amino acids.[1]
-
Increase Reagent Equivalents: Insufficient amounts of the amino acid and coupling reagents can lead to incomplete reactions. A 3-4 fold excess of this compound and the coupling reagent relative to the resin loading is a recommended starting point.[1]
-
Extend Reaction Time: The standard 1-2 hour coupling time may be too short. Extend the reaction to 4 hours or even overnight.[1]
-
Increase Temperature: A moderate increase in temperature (e.g., to 40°C) can improve the reaction rate, but proceed with caution to avoid potential side reactions.[1]
-
Perform a Double Coupling: If the ninhydrin test remains positive after the initial coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated this compound.[1]
-
Cap Unreacted Amines: If double coupling is unsuccessful, cap the remaining free amines to prevent the formation of deletion sequences in your final peptide. This is typically done using acetic anhydride.
Q2: I'm observing significant racemization of the tyrosine residue during coupling. How can I minimize this side reaction?
A2: Racemization is a critical issue, particularly when activating the carboxyl group of Z-protected amino acids. The choice of coupling reagents, additives, and base significantly influences the stereochemical purity of the final peptide.
Troubleshooting Steps:
-
Utilize Racemization-Suppressing Additives: When using carbodiimide coupling reagents like DIC, it is crucial to include an additive. Oxyma Pure and HOAt are superior to HOBt in suppressing racemization.[2][3]
-
Choose an Appropriate Base: The use of a strong, sterically hindered base is preferable. While DIPEA is commonly used, a weaker base like N-methylmorpholine (NMM) or collidine can sometimes reduce racemization.[4]
-
Select the Right Coupling Reagent: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some other classes of coupling reagents.[5]
-
Control Pre-activation Time: Over-activation of the carboxylic acid can increase the risk of racemization. Reduce the pre-activation time before adding the activated amino acid solution to the resin.
-
Avoid Elevated Temperatures: If you are using heat to drive the coupling reaction, optimize for the shortest time necessary to achieve a satisfactory yield, as prolonged heating can promote racemization.
Q3: The purity of my crude peptide is low after incorporating this compound. What factors could be contributing to this?
A3: Low crude peptide purity can be a result of incomplete reactions, side reactions, or aggregation.
Troubleshooting Steps:
-
Ensure High-Quality Reagents: Use fresh, high-quality coupling reagents and anhydrous solvents, as degraded reagents can lose their efficacy.[1]
-
Improve Resin Washing: After each coupling and deprotection step, ensure the resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Address Peptide Aggregation: Hydrophobic sequences can be prone to aggregation on the solid support, hindering subsequent reactions. Switching to a solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts may help disrupt aggregation.
-
Consider the Peptide Sequence: Difficult sequences, such as those with repetitive residues, can lead to synthesis challenges. Incorporating backbone-protecting groups like Dmb or Hmb on the preceding amino acid can sometimes improve outcomes.
Data Presentation: Impact of Coupling Reagents on Racemization
The choice of coupling reagent and additive significantly impacts the degree of racemization during the incorporation of Z-protected amino acids. The following table summarizes the percentage of D-isomer formation observed under various coupling conditions. While this data is for Z-Phe-Val-OH coupling to H-Pro-NH2, the principles are directly applicable to this compound.
| Coupling Reagent | Additive | % D/L Isomer | Key Takeaway |
| DIC | HOBt | 14.8% | Standard conditions can lead to significant racemization. |
| DIC | HOAt | 5.9% | HOAt is a more effective racemization suppressant than HOBt. |
| DIC | OxymaPure | 7.7% | OxymaPure offers a good balance of efficiency and racemization suppression. |
| DIC | Oxyma-B | 5.1% | Oxyma-B shows very effective racemization suppression. |
Data adapted from studies on racemization-prone Z-protected amino acids.[3]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol outlines a standard procedure for coupling this compound onto a solid-phase resin using HATU as the coupling reagent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If the resin is Fmoc-protected, treat it with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (6 times).
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any residual reagents and byproducts.
Protocol 2: Double Coupling Procedure for Difficult Incorporations
This protocol is recommended if a positive ninhydrin test is observed after the standard coupling procedure.
-
Initial Coupling and Washing: Follow steps 1-4 of the "Standard Coupling of this compound using HATU" protocol. After the initial coupling time, wash the resin thoroughly with DMF to remove all soluble reagents.[1]
-
Second Coupling: Prepare a fresh solution of activated this compound as described in step 3 of the standard protocol. Add this new solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.[1]
-
Monitoring and Final Washing: Perform a ninhydrin test to confirm the completion of the reaction. Once a negative result is obtained, wash the resin extensively with DMF and DCM.[1]
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Chemical pathways leading to racemization during peptide synthesis.
References
Technical Support Center: Capping Unreacted Amines After Failed Z-Tyr-OMe Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with capping unreacted amines following a failed Z-Tyr(OMe)-OH coupling step in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Addressing Unreacted Amines Post-Coupling
A failed coupling reaction, indicated by a positive Kaiser test or other analytical methods, necessitates the capping of unreacted amines to prevent the formation of deletion sequences. This guide provides a systematic approach to effectively cap these unreacted sites.
Initial Assessment: Confirming Coupling Failure
Before proceeding with capping, it is crucial to confirm that the coupling of Z-Tyr(OMe)-OH has indeed failed.
-
Kaiser Test: A colorimetric test that detects free primary amines. A blue or purple color indicates the presence of unreacted amines.[1]
-
TNBS Test (Trinitrobenzene Sulfonic Acid): An alternative colorimetric test for primary amines.
-
Cleavage and Analysis: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the absence of the desired coupled product.
Immediate Action: Capping Unreacted Amines
Once coupling failure is confirmed, the primary goal is to acetylate the unreacted N-terminal amines, rendering them unreactive in subsequent coupling cycles.[2]
Frequently Asked Questions (FAQs)
Q1: What is the standard and most effective method for capping unreacted amines?
The most widely used and effective method for capping unreacted amines in SPPS is acetylation using acetic anhydride in the presence of a non-nucleophilic base.[2] This permanently blocks the free amino groups.
Q2: Are there alternative reagents for capping if acetic anhydride is not suitable or available?
Yes, several alternatives to acetic anhydride can be used for capping:
-
Activated Acetic Acid: A solution of acetic acid with a coupling reagent like HBTU and a base such as DIPEA can be used as a milder alternative.
-
Propionic Anhydride: This reagent will add a propionyl group instead of an acetyl group, effectively capping the unreacted amine.
-
N-acetylimidazole: Can be used as an alternative acetylating agent.
Q3: How can I monitor the completeness of the capping reaction?
The completion of the capping reaction is typically monitored using the Kaiser test. A negative Kaiser test (beads remain yellow or colorless) indicates that all free primary amines have been successfully capped. If the test is positive, the capping procedure should be repeated.[1]
Q4: What are the potential causes for a failed Z-Tyr-OMe coupling?
Several factors can contribute to the incomplete coupling of Z-Tyr(OMe)-OH:
-
Steric Hindrance: The bulky Z (benzyloxycarbonyl) protecting group on the tyrosine side chain can sterically hinder the coupling reaction.
-
Secondary Structure Formation: The growing peptide chain on the resin may adopt a secondary structure that makes the N-terminus inaccessible.
-
Suboptimal Activation: Inefficient activation of the Z-Tyr(OMe)-OH carboxylic acid can lead to poor coupling yields.
-
Reagent Quality: Degradation of the amino acid derivative or coupling reagents can reduce their effectiveness.
Q5: Can the capping step be skipped if the coupling failure is minor?
Skipping the capping step is generally not recommended, even if the coupling failure is perceived to be minor. The presence of even a small amount of unreacted amines will lead to the synthesis of deletion peptides, which can be difficult to separate from the desired product during purification.
Data Presentation: Comparison of Capping Reagents
While quantitative efficiency can be sequence-dependent, the following table provides a comparison of common capping reagents.
| Capping Reagent | Base | Solvent | Typical Reaction Time | Relative Efficiency | Key Considerations |
| Acetic Anhydride | Pyridine or DIPEA | DMF or DCM | 15-30 minutes | Very High | Standard, cost-effective, and highly efficient. Pyridine is toxic and should be handled with care. |
| Activated Acetic Acid | DIPEA | DMF | 30-60 minutes | High | Milder alternative to acetic anhydride, may be suitable for sensitive sequences. |
| Propionic Anhydride | Pyridine or DIPEA | DMF or DCM | 15-30 minutes | Very High | Results in a propionylated cap, which may be desirable for specific applications. |
| N-acetylimidazole | None required | DMF or DCM | 30-60 minutes | Moderate to High | Can be used when bases like pyridine or DIPEA are not desirable. |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
This protocol describes the standard procedure for capping unreacted amines on the resin.
Materials:
-
Peptide-resin with unreacted amines
-
Dimethylformamide (DMF)
-
Acetic Anhydride
-
Pyridine
-
Reaction vessel
Procedure:
-
Wash the peptide-resin thoroughly with DMF (3 x resin volume) to remove any residual reagents from the failed coupling step.
-
Prepare the capping solution: a mixture of acetic anhydride and pyridine in DMF. A common ratio is 1:1:8 (acetic anhydride:pyridine:DMF, v/v/v).
-
Add the capping solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (5 x resin volume).
-
Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the capping procedure.
Protocol 2: Capping with Activated Acetic Acid
This protocol provides a milder alternative to the standard acetic anhydride method.
Materials:
-
Peptide-resin with unreacted amines
-
Dimethylformamide (DMF)
-
Acetic Acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel
Procedure:
-
Wash the peptide-resin thoroughly with DMF (3 x resin volume).
-
In a separate vessel, prepare the activated acetic acid solution:
-
Dissolve acetic acid (10 equivalents relative to resin loading) and HBTU (10 equivalents) in DMF.
-
Add DIPEA (20 equivalents) to the solution and mix well.
-
-
Add the activated acetic acid solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x resin volume).
-
Perform a Kaiser test to confirm the absence of free amines.
Visualizations
Caption: Workflow for capping unreacted amines after a failed coupling reaction.
Caption: Chemical transformation during the amine capping reaction.
References
Validation & Comparative
A Comparative Guide to the Coupling Efficiency of Boc-Tyr(Bzl)-OH and Z-Tyr-OMe in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protected amino acid derivatives is a critical determinant of success in peptide synthesis. The efficiency of the coupling reaction, which dictates the overall yield and purity of the final peptide, is significantly influenced by the choice of N-terminal and side-chain protecting groups. This guide provides an objective comparison of two commonly used protected tyrosine derivatives: N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) and N-α-Benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe).
This comparison focuses on their respective coupling efficiencies, supported by an analysis of their chemical properties, typical reaction conditions, and potential side reactions. While direct head-to-head comparative studies with quantitative data are not extensively available in the reviewed literature, this guide synthesizes established principles of peptide chemistry to provide a comprehensive overview for researchers.
Executive Summary
Boc-Tyr(Bzl)-OH is a cornerstone of the now classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[1][2] Its use is well-established, with a wealth of data on coupling protocols and potential challenges. The Boc group is acid-labile, while the benzyl ether side-chain protection is removed under strong acidic conditions, typically at the final cleavage step.[1]
This compound, on the other hand, is more commonly employed in solution-phase peptide synthesis (SPPS).[3] The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation, offering an orthogonal deprotection strategy relative to acid- or base-labile groups. The presence of a methyl ester at the C-terminus means that this derivative is used to introduce a tyrosine residue at a non-C-terminal position in a growing peptide chain, or it requires subsequent hydrolysis if it is to be the C-terminal residue.
The primary distinction in their application lies in the synthetic strategy: Boc-Tyr(Bzl)-OH is predominantly used in solid-phase synthesis, where excess reagents are used to drive reactions to completion and are subsequently washed away. This compound is more suited for solution-phase synthesis, where purification of intermediates is often required.
Comparison of Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these two derivatives is essential for their effective application in peptide synthesis.
| Property | Boc-Tyr(Bzl)-OH | This compound |
| Molecular Formula | C₂₁H₂₅NO₅ | C₁₈H₁₉NO₅[4] |
| Molecular Weight | 371.43 g/mol | 329.35 g/mol [4] |
| Appearance | White to off-white powder[5] | White to off-white crystalline solid |
| N-α Protection | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Z or Cbz) |
| Side-Chain Protection | Benzyl (Bzl) | Unprotected (Phenolic -OH) |
| C-Terminus | Free Carboxylic Acid | Methyl Ester (OMe) |
| Typical Synthesis Phase | Solid-Phase Peptide Synthesis (SPPS)[1] | Solution-Phase Peptide Synthesis (SPPS)[3] |
Quantitative Data on Coupling Efficiency
Direct comparative data on the coupling efficiency of Boc-Tyr(Bzl)-OH and this compound under identical conditions is scarce in the available literature. However, we can infer performance based on typical coupling yields associated with their respective synthetic strategies and coupling reagents.
Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of coupling Boc-Tyr(Bzl)-OH in SPPS is highly dependent on the chosen coupling reagent. For standard couplings, high yields are generally achievable.
| Coupling Reagent | Typical Coupling Time | Expected Coupling Efficiency | Key Considerations |
| DIC/HOBt | 1 - 4 hours[6] | >99% (with monitoring)[7] | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization.[6][8] |
| HBTU/HATU | 15 - 60 minutes[6] | >99%[9][10] | Faster coupling times, particularly for sterically hindered amino acids. HATU is generally more efficient than HBTU.[6][8] |
| PyBOP | 15 - 60 minutes | >99% | Effective for difficult couplings with minimal racemization.[6] |
Note: Coupling efficiency in SPPS is often monitored qualitatively (e.g., Kaiser test) and driven to completion (>99%) by using excess reagents and, if necessary, double coupling.[7][10]
This compound in Solution-Phase Peptide Synthesis
Yields in solution-phase synthesis are reported for the isolated product after workup and purification.
| Coupling Reagent | Typical Reaction Time | Reported Yields | Key Considerations |
| EDC/HOBt | 2 - 12 hours | 70-90%[11][12] | EDC is a water-soluble carbodiimide, simplifying byproduct removal during aqueous workup. HOBt is used to improve efficiency and reduce racemization.[12] |
| DCC/HOBt | 2 - 12 hours | 70-95% | Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration. |
| T3P® | Minutes | High (e.g., >90% for dipeptides)[13] | Generates water-soluble byproducts, simplifying purification.[13] |
Note: Yields in solution-phase synthesis are highly dependent on the specific substrates and purification methods.
Experimental Protocols
To provide a framework for a direct comparison, the following hypothetical protocols outline the coupling of each derivative to a model amino acid, Glycine methyl ester (H-Gly-OMe), in a solution-phase context for a more direct comparison of the intrinsic reactivity.
Protocol 1: Coupling of Boc-Tyr(Bzl)-OH with H-Gly-OMe using HBTU
Materials:
-
Boc-Tyr(Bzl)-OH
-
H-Gly-OMe·HCl
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve Boc-Tyr(Bzl)-OH (1.0 mmol) and HBTU (1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (2.0 mmol) to the solution and stir for 5 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.0 mmol) in anhydrous DMF (5 mL) and add DIPEA (1.0 mmol) to neutralize the salt.
-
Add the neutralized H-Gly-OMe solution to the pre-activated Boc-Tyr(Bzl)-OH solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling of this compound with an N-terminally protected amino acid (e.g., Boc-Gly-OH) using EDC/HOBt
Materials:
-
This compound
-
Boc-Gly-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve Boc-Gly-OH (1.0 mmol), this compound (1.0 mmol), and HOBt (1.1 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 mmol) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Experimental Workflows
Boc-Tyr(Bzl)-OH Coupling Workflow in SPPS
References
- 1. peptide.com [peptide.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. Z-L-tyrosine methyl ester - Creative Peptides [creative-peptides.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bioorganica.org.ua [bioorganica.org.ua]
- 10. benchchem.com [benchchem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) [mdpi.com]
racemization propensity of z-Tyr-ome versus other protected tyrosines
A Comparative Guide to the Racemization Propensity of Z-Tyr-OMe versus Other Protected Tyrosines
For researchers, scientists, and drug development professionals engaged in peptide synthesis, maintaining the stereochemical integrity of amino acid residues is paramount to ensure the desired biological activity and safety of the final peptide. Tyrosine, a frequently incorporated amino acid, is susceptible to racemization during peptide coupling, a process that can lead to the formation of diastereomeric impurities that are often difficult to separate. The choice of N-terminal and side-chain protecting groups for tyrosine plays a crucial role in mitigating this risk.
This guide provides an objective comparison of the racemization propensity of N-benzyloxycarbonyl-L-tyrosine methyl ester (this compound) against other commonly used protected tyrosine derivatives, supported by experimental data and detailed methodologies.
Introduction to Racemization in Peptide Synthesis
Racemization in peptide synthesis is the loss of stereochemical purity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers. This typically occurs during the carboxyl group activation step required for peptide bond formation.[1] Two primary mechanisms are responsible for racemization:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base. Subsequent re-protonation can occur from either face of the planar ring, resulting in a mixture of L- and D-configurations.[1]
-
Direct Enolization (α-Proton Abstraction): A base can directly remove the acidic α-proton from the activated amino acid, forming a planar enolate intermediate, which can then be re-protonated from either side, leading to racemization.[1]
Several factors influence the extent of racemization, including the choice of coupling reagents, additives, the strength and steric hindrance of the base, solvent polarity, and reaction temperature.[1][2]
Comparative Analysis of Racemization for Protected Tyrosines
While direct, head-to-head comparative studies quantifying the racemization of a wide array of protected tyrosine derivatives under identical conditions are limited, the following tables summarize the expected racemization propensity based on the nature of the protecting groups and available data for racemization-prone amino acids. The principles derived from studies on other amino acids like serine and phenylalanine are generally applicable to tyrosine.[1]
Table 1: Comparison of Nα-Protecting Groups for Tyrosine
| Nα-Protecting Group | Structure | General Racemization Propensity | Key Considerations |
| Z (Benzyloxycarbonyl) | Benzyl-O-(C=O)- | Moderate to High | Urethane-type protection generally suppresses racemization compared to acyl groups. However, Z-protected amino acids are known to be more susceptible to racemization than Fmoc-protected ones, especially in solution-phase synthesis and with strong coupling reagents. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fluorenyl-CH₂-O-(C=O)- | Low | The standard for solid-phase peptide synthesis (SPPS). The mild basic conditions for Fmoc deprotection and the urethane nature of the protecting group contribute to a lower risk of racemization. However, racemization can still occur, particularly with sensitive amino acids like histidine and cysteine.[3][4] |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Low to Moderate | Another urethane-type protecting group that offers good protection against racemization. The acidic deprotection conditions are generally not conducive to racemization of the protected amino acid being coupled. |
Table 2: Influence of Coupling Reagents and Additives on Racemization
The choice of coupling reagent and the use of additives are critical in controlling racemization. The following data, adapted from studies on racemization-prone amino acids, illustrates these effects and is applicable to tyrosine.[1][5]
| Coupling Reagent | Additive | Base | % D-Isomer Formation (Representative) |
| DIC | None | DIPEA | >5% |
| DIC | HOBt | DIPEA | ~1.5% |
| DIC | Oxyma Pure | DIPEA | <0.5% |
| HBTU | (Internal HOBt) | DIPEA | ~1.2% |
| HATU | (Internal HOAt) | DIPEA | ~0.8% |
| COMU | (Internal Oxyma) | DIPEA | <0.2% |
Data adapted from studies on serine and phenylalanine, as the principles are directly applicable to tyrosine.[1] The data clearly indicates that the use of additives, particularly Oxyma Pure, significantly reduces racemization.[1][6][7][8] Modern coupling reagents like COMU, which incorporate an Oxyma moiety, offer superior suppression of racemization.[1]
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Minimizing Tyrosine Racemization (Fmoc-SPPS)
This protocol details a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the DMF just before adding the activated amino acid solution.[1]
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve the Nα-Fmoc-protected tyrosine derivative (e.g., Fmoc-L-Tyr(tBu)-OH) (3 equivalents relative to resin loading).[1]
-
Add a racemization-suppressing additive such as Oxyma Pure (3 equivalents) to the amino acid solution and dissolve completely in DMF.[1]
-
Add the coupling reagent, for example, N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents), to the mixture.[1]
-
Allow the solution to pre-activate for 1-5 minutes. It is crucial not to exceed this time, as prolonged pre-activation can increase the risk of racemization.[1]
-
Immediately add the activated amino acid solution to the drained resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and thoroughly wash the resin with DMF (3-5 times) to remove all excess reagents and byproducts.[1]
-
Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines. If the test is positive, a second coupling may be necessary.[1]
Protocol 2: Detection and Quantification of Tyrosine Racemization by Chiral HPLC
This protocol outlines the procedure for hydrolyzing a peptide and analyzing the resulting amino acids to quantify the extent of racemization.
-
Peptide Hydrolysis:
-
Place a precisely weighed amount of the purified, lyophilized peptide (approximately 1 mg) into a hydrolysis tube.[1]
-
Add 500 µL of 6N HCl.[1] To correct for any racemization that might occur during the hydrolysis step itself, a control sample of pure L-tyrosine can be subjected to the same conditions, or deuterated acid (6N DCl in D₂O) can be used to monitor deuterium incorporation at the α-carbon.[9]
-
Seal the tube under vacuum or flush it with nitrogen.
-
Heat the sample at 110°C for 24 hours.[1]
-
-
Sample Preparation:
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column designed for the separation of amino acid enantiomers (e.g., Astec CHIROBIOTIC T).[1][10]
-
Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might consist of a mixture of water, methanol, and formic acid.[1][10]
-
Injection: Inject the prepared sample onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm (for tyrosine).[1]
-
Quantification: Integrate the peak areas for the D-tyrosine and L-tyrosine enantiomers. Calculate the percentage of racemization as follows: % Racemization = [Area(D-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100.[1]
-
Visualizing Racemization Pathways and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Z-Tyr-OMe and Boc-Tyr(Bzl)-OH Deprotection in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in the successful synthesis of peptides. The efficiency of deprotection and the minimization of side reactions are paramount to achieving high purity and yield of the target peptide. This guide provides an objective comparison of two commonly used protected tyrosine derivatives, Z-Tyr-OMe (N-benzyloxycarbonyl-L-tyrosine methyl ester) and Boc-Tyr(Bzl)-OH (N-tert-butyloxycarbonyl-O-benzyl-L-tyrosine), focusing on their deprotection efficiency and associated side reactions.
Data Presentation: Quantitative Comparison
The following table summarizes the key differences in deprotection methods, efficiencies, and common side reactions associated with this compound and Boc-Tyr(Bzl)-OH.
| Feature | This compound | Boc-Tyr(Bzl)-OH |
| Protecting Groups | N-terminal: Benzyloxycarbonyl (Z), C-terminal: Methyl ester (OMe) | N-terminal: tert-Butoxycarbonyl (Boc), Side-chain: Benzyl (Bzl) |
| Primary Deprotection Method | Catalytic Hydrogenation (e.g., H₂/Pd-C) or Catalytic Transfer Hydrogenation (e.g., HCOOH/Pd-C) | Acidolysis (e.g., Trifluoroacetic Acid - TFA) |
| Typical Deprotection Yield | Generally high, often in the range of 90-98%.[1] For example, catalytic transfer hydrogenation of various Z-protected amino acids and peptides shows yields between 80-95%.[2] | Variable, dependent on substrate and scavenger use. Can be compromised by side reactions. |
| Key Side Reactions | - Potential for incomplete hydrogenation. - Saturation of the tyrosine aromatic ring under harsh conditions (rare). | - Benzyl group migration: Acid-catalyzed migration of the benzyl group from the phenolic oxygen to the C-3 position of the tyrosine ring, forming 3-benzyltyrosine.[3][4] - Alkylation of the tyrosine ring: The tert-butyl cation generated during Boc cleavage can alkylate the electron-rich tyrosine ring.[3] |
| Mitigation of Side Reactions | - Careful monitoring of the reaction. - Use of appropriate catalyst and reaction time. | - Use of scavengers: Nucleophilic scavengers like anisole, thioanisole, or triethylsilane are added to trap the reactive carbocations (benzyl and tert-butyl).[3] |
| Orthogonality | The Z group is orthogonal to acid-labile groups like Boc.[5] | The Boc group is orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Z) groups.[5][6] |
Experimental Protocols
Deprotection of this compound via Catalytic Hydrogenation
This protocol describes a standard method for the deprotection of the Z-group from this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite® or a similar filtration aid
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.
Deprotection of Boc-Tyr(Bzl)-OH via Acidolysis with TFA
This protocol outlines a standard procedure for the deprotection of Boc-Tyr(Bzl)-OH, including the use of scavengers to minimize side reactions.[3]
Materials:
-
Boc-Tyr(Bzl)-OH
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., anisole)
-
Cold diethyl ether
Procedure:
-
Dissolve Boc-Tyr(Bzl)-OH in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
Add a suitable scavenger, such as anisole (5-10 equivalents), to the solution.[3]
-
Cool the flask in an ice bath to 0°C.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/HPLC analysis indicates complete deprotection.
-
Remove the TFA and DCM under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.[3]
Visualization of Deprotection Pathways
The following diagrams illustrate the deprotection reactions and potential side reactions for both this compound and Boc-Tyr(Bzl)-OH.
Caption: Deprotection pathways for this compound and Boc-Tyr(Bzl)-OH.
Concluding Remarks
The choice between this compound and Boc-Tyr(Bzl)-OH is contingent on the overall synthetic strategy. The deprotection of this compound via catalytic hydrogenation is generally a high-yielding and clean reaction, with a lower propensity for side reactions directly involving the tyrosine ring. This makes it a robust choice for solution-phase synthesis where orthogonality to acid-labile groups is desired.
Conversely, the deprotection of Boc-Tyr(Bzl)-OH with TFA is a cornerstone of the widely used Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[7] However, it is susceptible to significant side reactions, namely benzyl group migration and ring alkylation, which can complicate purification and reduce yields.[3][4] The use of scavengers is crucial to mitigate these issues. Ultimately, the selection of the protected tyrosine derivative should be made with careful consideration of the peptide sequence, the presence of other sensitive functional groups, and the desired synthetic approach.
References
yield comparison of peptide synthesis using z-Tyr-ome and Fmoc-Tyr(tBu)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of starting materials and synthetic strategy is paramount to achieving high yields and purity. This guide provides an objective comparison of two tyrosine derivatives employed in peptide synthesis: N-benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe) and N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH). The fundamental difference lies not just in the protecting groups but in the synthetic methodology they are typically associated with: this compound is a classic building block for solution-phase peptide synthesis (LPPS), while Fmoc-Tyr(tBu)-OH is the cornerstone of modern solid-phase peptide synthesis (SPPS).
This comparison will delve into the performance of each, supported by illustrative experimental data, detailed methodologies, and workflow visualizations to aid in selecting the optimal approach for your research needs.
Performance and Yield: A Tale of Two Methodologies
Table 1: Illustrative Yield Comparison for the Synthesis of a Model Dipeptide (Tyr-Gly)
| Parameter | This compound (Solution-Phase) | Fmoc-Tyr(tBu)-OH (Solid-Phase) | Key Considerations |
| Synthesis Strategy | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) | LPPS involves reactions in solution with purification after each step.[1] SPPS builds the peptide on a solid resin support, simplifying purification.[1] |
| Coupling Yield (Illustrative) | 85-95% | >99% | SPPS can use a large excess of reagents to drive reactions to completion, often resulting in higher coupling efficiencies per step.[2] |
| Overall Crude Yield (Illustrative) | 70-85% | 75-90% | LPPS yields can be lower due to losses during intermediate purification steps.[1] SPPS can also experience yield loss, especially with longer peptides due to aggregation.[3] |
| Final Purified Yield (Illustrative) | 50-70% | 60-80% | The higher crude purity often seen in SPPS can lead to higher recovery after final purification. |
| Purity of Crude Product | Variable, dependent on purification efficiency at each step. | Generally high due to the ease of washing away excess reagents and by-products. | In SPPS, impurities are often deletion sequences resulting from incomplete reactions, which can be challenging to separate from the target peptide. |
| Scalability | Highly scalable for the production of large quantities of shorter peptides.[3] | Scalable, but can be more expensive at very large scales due to the cost of resin and reagents.[3] | |
| Labor Intensity | High, as it requires manual purification after each coupling and deprotection step.[1] | Low, especially with automated synthesizers, as it involves repetitive cycles of washing and reagent addition.[1] |
Experimental Protocols
The following are detailed methodologies for the synthesis of a model dipeptide (Tyr-Gly) using both this compound and Fmoc-Tyr(tBu)-OH, illustrating the distinct workflows.
Protocol 1: Solution-Phase Synthesis of H-Tyr-Gly-OH using this compound
This protocol outlines the coupling of this compound with glycine methyl ester (Gly-OMe), followed by deprotection steps to yield the final dipeptide.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C) for hydrogenolysis
-
Methanol (MeOH)
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
Dissolve glycine methyl ester hydrochloride in DCM.
-
Add one equivalent of TEA or DIEA and stir for 20 minutes. The resulting solution is used directly.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM.
-
Add DCC (1.1 equivalents) and stir for 30 minutes at 0°C.
-
Add the prepared glycine methyl ester solution to the activated this compound solution.
-
Allow the reaction to proceed at room temperature overnight.
-
-
Work-up and Purification of Protected Dipeptide (Z-Tyr-Gly-OMe):
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude protected dipeptide.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Z-group Deprotection (Hydrogenolysis):
-
Dissolve the purified Z-Tyr-Gly-OMe in methanol.
-
Add Pd/C (10% by weight) and stir the mixture under a hydrogen atmosphere for 4-6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to obtain H-Tyr-Gly-OMe.
-
-
Saponification of the Methyl Ester:
-
Dissolve H-Tyr-Gly-OMe in a mixture of methanol and water.
-
Add 1.1 equivalents of 1M NaOH and stir for 2 hours.
-
Neutralize the solution with 1M HCl.
-
Remove the methanol under reduced pressure and lyophilize the aqueous solution to obtain the final dipeptide, H-Tyr-Gly-OH.
-
Protocol 2: Solid-Phase Synthesis of H-Tyr-Gly-OH using Fmoc-Tyr(tBu)-OH
This protocol describes the synthesis on a Wang resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
Coupling reagents: e.g., HBTU/HOBt or HATU
-
Diisopropylethylamine (DIEA)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the Fmoc-Gly-Wang resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) and allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal tyrosine.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of Experimental Workflows
To further elucidate the differences in the synthetic processes, the following diagrams illustrate the workflows for both solution-phase and solid-phase peptide synthesis.
Conclusion
The choice between this compound for solution-phase synthesis and Fmoc-Tyr(tBu)-OH for solid-phase synthesis is dictated by the specific goals of the project.
This compound and Solution-Phase Peptide Synthesis (LPPS) is a classical approach that remains highly relevant for the large-scale production of shorter peptides where the economics of scalable solution chemistry are advantageous. While it can be more labor-intensive due to the need for intermediate purification, it offers flexibility in reaction conditions and can be more cost-effective for certain applications.
Fmoc-Tyr(tBu)-OH and Solid-Phase Peptide Synthesis (SPPS) represents the modern standard for the routine synthesis of a wide range of peptides, from short to moderately long sequences.[4] The methodology is amenable to automation, generally provides high crude purity, and simplifies the overall workflow.[1] The Fmoc/tBu strategy's mild conditions are particularly beneficial for the synthesis of complex and sensitive peptides.[5]
Ultimately, the decision should be based on factors such as the desired peptide length, complexity, required scale, and available resources. For routine laboratory-scale synthesis and the production of longer or more complex peptides, the Fmoc-Tyr(tBu)-OH-based SPPS approach is often preferred for its efficiency and ease of use. For large-scale manufacturing of specific, often shorter, peptide sequences, the classical approach using Z-protected amino acids in solution may be the more economical choice.
References
The Z-Tyr-OMe Advantage: A Cost-Benefit Analysis for Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals overseeing large-scale peptide synthesis, the choice of protected amino acid derivatives is a critical factor influencing manufacturing efficiency, final product purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of utilizing N-α-Benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe) in large-scale peptide synthesis, offering an objective comparison with contemporary alternatives, primarily Fmoc-Tyr(tBu)-OH for Solid-Phase Peptide Synthesis (SPPS) and other protected tyrosine derivatives for Liquid-Phase Peptide Synthesis (LPPS).
The benzyloxycarbonyl (Z) group is a well-established protecting group in peptide chemistry, known for its stability and resistance to racemization during activation.[1] While the Fmoc/tBu strategy dominates modern automated SPPS, classical approaches using Z-protected amino acids, particularly in LPPS, remain highly relevant for large-scale campaigns where cost-effectiveness and process control are paramount. The phenolic hydroxyl group of tyrosine is reactive and requires protection to prevent side reactions during peptide coupling.[2][3] This guide will delve into the performance and economic implications of employing this compound in this context.
Performance and Strategic Comparison
The utility of this compound is best understood by comparing its chemical properties and strategic application against the widely used Fmoc-Tyr(tBu)-OH. The fundamental difference lies in the α-amino protecting group (Z vs. Fmoc) and the C-terminal protecting group (methyl ester vs. free acid for resin attachment), which dictates the overall synthesis strategy.
| Feature | This compound | Fmoc-Tyr(tBu)-OH | Analysis |
| α-Amino Protection | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | The Z-group is removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH), conditions often favored in LPPS.[1] The Fmoc-group is base-labile (typically piperidine), which is the cornerstone of modern SPPS due to its mild deprotection conditions.[1] |
| Side-Chain Protection | None (in this compound itself) | tert-Butyl (tBu) | This compound only has the N-terminus and C-terminus protected. For incorporation into a peptide chain, the phenolic hydroxyl group of tyrosine would still require a separate protecting group (e.g., Benzyl ether) in many synthesis strategies to avoid side reactions.[4] Fmoc-Tyr(tBu)-OH comes with the side-chain pre-protected with the acid-labile tBu group, offering an orthogonal protection scheme in Fmoc-SPPS.[2] |
| Synthesis Phase | Primarily Liquid-Phase Peptide Synthesis (LPPS) | Primarily Solid-Phase Peptide Synthesis (SPPS) | This compound is well-suited for classical solution-phase synthesis, which can be advantageous for the large-scale production of shorter peptides.[5] Fmoc-Tyr(tBu)-OH is the standard for automated SPPS.[2] |
| Racemization Risk | Generally low during activation | Low with modern coupling reagents | The Z-group is known to be resistant to racemization during the activation of the carboxylic acid for coupling.[1] |
| Solubility | Z-protected peptides can sometimes exhibit poor solubility | Fmoc-protected peptides generally have good solubility in common organic solvents used in SPPS | The hydrophobicity of the Z group can lead to aggregation and solubility challenges with longer peptides in solution-phase synthesis.[5] |
Cost-Benefit Analysis
The economic viability of using this compound in large-scale synthesis is a multi-faceted consideration, encompassing raw material costs, process-related expenses, and the final purity and yield of the target peptide.
| Cost/Benefit Factor | This compound (in LPPS) | Fmoc-Tyr(tBu)-OH (in SPPS) | Analysis |
| Raw Material Cost | Generally lower for bulk quantities of the basic building block. | Higher initial cost per gram, though prices have become more competitive at scale. | The synthesis of Z-amino acids is a mature technology, which can translate to lower bulk pricing. However, the need for a separate side-chain protecting group for tyrosine must be factored in. Current market prices for this compound are approximately $539.00 per kg.[6] |
| Process Costs | Higher labor, solvent, and purification costs per cycle. | Lower labor costs with automation, but high solvent and reagent consumption. | LPPS is labor-intensive, requiring extraction and purification after each coupling step.[5] Automated SPPS significantly reduces manual labor but utilizes large excesses of reagents and solvents.[5] Solvents can account for a significant portion of the raw material costs in SPPS.[7] |
| Yield & Purity | Can be very high with careful optimization and purification at each step. | Crude purity can be high, but challenging sequences can lead to deletion and side-product impurities. | The stepwise purification in LPPS can lead to a very pure final product. In SPPS, the accumulation of impurities on the resin can complicate the final purification. |
| Waste Generation | Significant solvent waste from extractions and purifications. | High volume of solvent and reagent waste. | Both methods generate considerable waste, but the nature of the waste differs. Efforts are ongoing to develop greener peptide synthesis methods.[7] |
Experimental Protocols
To provide a practical context, the following are generalized experimental protocols for key steps involving this compound in LPPS and a comparative protocol for Fmoc-Tyr(tBu)-OH in SPPS.
Protocol 1: Coupling of a Z-Protected Dipeptide in Liquid-Phase Synthesis
This protocol outlines the coupling of a Z-protected amino acid to H-Tyr-OMe.
-
Activation of the Z-amino acid: a. Dissolve the Z-protected amino acid (e.g., Z-Ala-OH, 1.0 eq) and a coupling additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). b. Cool the solution to 0 °C in an ice bath. c. Add a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) to the solution. d. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Coupling Reaction: a. In a separate flask, dissolve H-Tyr-OMe·HCl (1.0 eq) in DCM or DMF and add a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA, 1.1 eq) to neutralize the hydrochloride salt. b. Add the activated Z-amino acid solution to the H-Tyr-OMe solution. c. Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: a. Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). b. Wash the organic solution successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. d. Purify the resulting Z-dipeptide methyl ester by crystallization or column chromatography.
Protocol 2: Deprotection of the Z-Group (Catalytic Hydrogenation)
-
Reaction Setup: a. Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent such as methanol, ethanol, or a mixture containing DMF for less soluble peptides. b. Add a catalytic amount of Palladium on carbon (10% Pd/C, typically 10% by weight of the peptide). c. Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring and Work-up: a. Monitor the reaction by TLC or LC-MS until the disappearance of the starting material. b. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. c. Evaporate the solvent to yield the deprotected peptide.
Visualizing the Workflow and Chemical Logic
To better illustrate the strategic decisions and processes involved, the following diagrams are provided.
Caption: Generalized workflow for a coupling step in LPPS using this compound.
Caption: Decision matrix for selecting a tyrosine protection strategy.
Conclusion
The choice between this compound and other protected tyrosine derivatives for large-scale peptide synthesis is not straightforward and depends on a careful evaluation of the specific project requirements.
This compound in a Liquid-Phase Peptide Synthesis (LPPS) strategy is a strong contender when:
-
Cost of raw materials is the primary driver , especially for shorter peptides where the number of coupling and deprotection cycles is limited.
-
The scale of production is very large , making the potential for lower bulk pricing of Z-amino acids attractive.
-
The infrastructure and expertise for classical solution-phase synthesis, including large-scale reaction vessels, extraction, and crystallization equipment, are in place.
Conversely, an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) strategy using Fmoc-Tyr(tBu)-OH is generally preferred when:
-
Speed and automation are critical , as SPPS is significantly faster and requires less manual intervention per cycle.
-
Longer or more complex peptides are being synthesized , where the solubility issues associated with Z-protected peptides in solution could be problematic.
-
The benefits of an orthogonal protection scheme and milder deprotection conditions outweigh the potentially higher raw material costs.
Ultimately, the decision requires a holistic analysis of not just the price per kilogram of the protected amino acid, but the total cost of ownership, which includes reagents, solvents, labor, cycle time, and waste disposal. While this compound represents a more "classical" approach, its inherent stability and potential for cost savings ensure its continued relevance in the landscape of large-scale therapeutic peptide manufacturing.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. achmem.com [achmem.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Z-Tyr-OMe in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acid derivatives is a cornerstone of successful peptide synthesis. The stability of these building blocks under various reaction conditions directly impacts coupling efficiency, racemization, and the purity of the final peptide. This guide provides a detailed comparison of the stability of N-benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe) under different peptide synthesis conditions and contrasts its performance with common alternatives.
The benzyloxycarbonyl (Z or Cbz) group has historically been a staple in solution-phase peptide synthesis, while the methyl ester (OMe) is a common C-terminal protecting group.[1][2] Understanding the stability of this compound is crucial for its effective use and for troubleshooting potential side reactions.
Stability Profile of this compound
The stability of this compound is primarily dictated by the lability of the Nα-Z group and the C-terminal methyl ester, as well as the reactivity of the unprotected phenolic hydroxyl group of the tyrosine side chain.
1. Stability of Protecting Groups:
The Z group is typically removed by catalytic hydrogenolysis and is stable to the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[1] The methyl ester is generally stable but can be cleaved by saponification (strong base) or enzymatic hydrolysis.[2][3] The unprotected hydroxyl group on the tyrosine side chain is susceptible to O-acylation during coupling steps, which can lead to side products.[1][4]
2. Stability Under Coupling Conditions and Risk of Racemization:
The most significant stability concern during the activation of this compound for a coupling reaction is racemization.[5] The formation of an activated carboxylic acid intermediate can lead to the formation of an oxazolone (or azlactone), which facilitates the loss of stereochemical integrity at the α-carbon.[6][7] The extent of racemization is highly dependent on the coupling reagents, additives, and bases employed.[5][8]
Carbodiimide reagents like DCC or DIC, when used alone, are known to cause significant racemization.[8] The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or its more effective aza-derivative, HOAt, is crucial for suppressing this side reaction.[5][9] Onium salts (uronium/aminium and phosphonium) are generally more efficient and can lead to lower levels of racemization, especially those derived from HOAt.[9][10] The choice of base also plays a critical role; sterically hindered bases like 2,4,6-collidine (TMP) are known to minimize racemization compared to less hindered bases like diisopropylethylamine (DIPEA).[5][8]
Quantitative Data Summary
Direct quantitative studies on the stability of this compound are limited in publicly available literature. However, the propensity for racemization based on the choice of coupling conditions is well-documented for Z-protected amino acids in general. The following table summarizes the relative risk of side reactions.
| Coupling Reagent | Additive | Base | Racemization Risk | O-Acylation Risk (Side Chain) | Reference |
| DCC / DIC | None | DIPEA / NMM | High | High | [8] |
| DCC / DIC | HOBt | DIPEA / NMM | Medium | Medium | [5][11] |
| DCC / DIC | HOAt | DIPEA / NMM | Low | Medium | [9] |
| HBTU / HATU | - | DIPEA | Low-Medium | Medium | [9][12] |
| HCTU / TCTU | - | DIPEA | Low | Medium | [9] |
| PyBOP / PyAOP | - | DIPEA | Low | Medium | [9] |
| COMU | - | DIPEA / TMP | Very Low | Medium | [12] |
Note: O-acylation risk is present in all cases due to the unprotected hydroxyl group of tyrosine.[1] This can be mitigated by using a larger excess of the activated amino acid to drive the desired N-acylation to completion.
Comparison with Alternative Tyrosine Derivatives
The choice of a tyrosine derivative is fundamentally linked to the overall synthetic strategy (Boc/Bzl vs. Fmoc/tBu). This compound is primarily suited for solution-phase synthesis, whereas modern solid-phase peptide synthesis (SPPS) predominantly uses Fmoc- or Boc-protected derivatives.
| Feature | This compound | Boc-Tyr(Bzl)-OH | Fmoc-Tyr(tBu)-OH |
| Primary Application | Solution-phase synthesis | Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Protection | Z (Benzyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nα-Deprotection | Catalytic Hydrogenolysis | 25-50% TFA in DCM | 20-50% Piperidine in DMF |
| Side-Chain Protection | None | Bzl (Benzyl) | tBu (tert-butyl) |
| Side-Chain Stability | N/A (unprotected) | Partially labile to TFA, stable to HF.[13] | Stable to piperidine, labile to TFA.[14] |
| Final Cleavage | Saponification (for OMe) | Anhydrous HF or TFMSA | 95% TFA with scavengers |
| Key Stability Issues | Racemization upon activation; O-acylation of side chain.[1][8] | Premature deprotection of Bzl group by TFA can lead to 3-benzyltyrosine formation.[13] | Stable under most synthesis conditions. |
| Advantages | Historically significant in solution-phase methods. | Robust for many sequences in Boc-SPPS. | Milder overall synthesis conditions; high purity.[15] |
| Disadvantages | High racemization risk without additives; side-chain reactions.[1][11] | Requires strong, hazardous acid (HF) for cleavage; potential side reactions.[13][15] | Diketopiperazine formation can occur at the dipeptide stage.[11] |
Experimental Protocols
Protocol 1: Assessment of Racemization during a Model Coupling Reaction
This protocol describes a method to assess the degree of racemization when coupling this compound to a model amino acid ester, such as H-Ala-OMe.
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF or DCM).
-
Add the chosen racemization-suppressing additive (e.g., HOAt, 1.1 equivalents) if applicable.
-
Cool the solution to 0°C in an ice bath.
-
Add the coupling reagent (e.g., DIC, 1.1 equivalents) and stir for 15 minutes at 0°C.
-
-
Coupling Reaction:
-
Add H-Ala-OMe (1 equivalent) and the selected base (e.g., TMP, 2 equivalents) to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter any precipitated urea by-product (if using DCC/DIC).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide (Z-Tyr-Ala-OMe) by flash column chromatography.
-
-
Analysis of Racemization:
-
The resulting purified dipeptide will be a mixture of Z-L-Tyr-L-Ala-OMe and Z-D-Tyr-L-Ala-OMe.
-
Analyze the diastereomeric ratio using chiral HPLC or by ¹H NMR spectroscopy, looking for distinct signals for the different diastereomers.
-
Protocol 2: Chiral Amino Acid Analysis after Hydrolysis
To quantify the L- and D-tyrosine content, the synthesized peptide can be hydrolyzed, and the resulting amino acids analyzed.
-
Peptide Hydrolysis:
-
Place a sample of the purified peptide in a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[8]
-
-
Derivatization:
-
After hydrolysis, remove the acid under vacuum.
-
Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated by standard reverse-phase HPLC.
-
-
Chiral Analysis:
-
Analyze the derivatized amino acid mixture using a validated chiral HPLC or GC method.[8]
-
Quantify the peak areas corresponding to the L-tyrosine and D-tyrosine derivatives to determine the percentage of racemization.
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Tyrosine Protection in Synthetic Peptides: Impact of O-Methylation on Final Purity
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a foundational technique. The success of solid-phase peptide synthesis (SPPS) hinges on the strategic use of protecting groups to prevent unwanted side reactions. Tyrosine, with its nucleophilic phenolic hydroxyl group, presents a notable challenge. Inadequate protection of this side chain can lead to impurities that compromise the yield, purity, and biological activity of the final peptide.
This guide provides an objective comparison of tyrosine protection strategies, with a specific focus on the implications of using O-methylated tyrosine (Tyr(Me)). We will explore how the choice between a temporary protecting group, like the standard tert-butyl (tBu), and a permanent O-methyl group impacts the synthetic workflow and the purity of the final product. The information presented here is supported by experimental data and established protocols to aid in making informed decisions for successful peptide synthesis.
The Challenge of Tyrosine in Peptide Synthesis
The hydroxyl group on tyrosine's side chain is reactive and can be acylated during the coupling steps of SPPS if left unprotected.[1] This side reaction leads to the formation of branched peptides and other impurities that are often difficult to separate from the target peptide, resulting in reduced yields and complex purification profiles.[1] Therefore, effective side-chain protection is critical for achieving high-purity synthetic peptides.
O-Methylated Tyrosine: Intentional Modification vs. Potential Impurity
O-methylation of tyrosine can be either a deliberate modification to enhance a peptide's pharmacological properties or an unintended byproduct of the synthesis.
-
Intentional Modification : Incorporating an O-methylated tyrosine residue using a building block like Fmoc-Tyr(Me)-OH is a common strategy to increase a peptide's stability against enzymatic degradation.[2] The methyl group serves as a permanent protecting group that is stable during the final cleavage from the resin.[2][3]
-
Unintentional Impurity : While less common, unintended methylation could theoretically occur. A more significant concern when using Tyr(Me) is the potential for partial demethylation during the final acid cleavage step (e.g., with Trifluoroacetic Acid - TFA), which results in an impurity of the desired peptide with a free tyrosine residue.[2]
Comparative Analysis of Tyrosine Protecting Groups
The choice of protecting group for the tyrosine side chain is a critical decision that influences the entire synthesis strategy. The most common approach in modern peptide synthesis is the Fmoc/tBu strategy, which relies on the orthogonality of the protecting groups. The following table compares the standard Fmoc-Tyr(tBu)-OH with Fmoc-Tyr(Me)-OH.
| Feature | Fmoc-Tyr(tBu)-OH (Standard) | Fmoc-Tyr(Me)-OH (Permanent Modification) |
| Protecting Group | tert-butyl (tBu) ether | Methyl (Me) ether |
| Deprotection Condition | Acid-labile (cleaved by TFA)[3] | Stable to standard TFA cleavage[2][3] |
| Primary Use | Routine incorporation of tyrosine in SPPS.[1][3] | Synthesis of peptides with a permanently methylated tyrosine.[2] |
| Key Advantage | Orthogonal to the base-labile Fmoc group, allowing for a clean, single-step final deprotection.[3] | The methyl group can enhance enzymatic stability and modulate biological activity.[2] |
| Potential Impurities | Standard SPPS impurities (e.g., deletion sequences, incomplete deprotection). | Demethylated peptide during harsh acid cleavage; increased hydrophobicity can complicate purification.[2][4] |
| Impact on Purity | High purity is achievable with standard protocols.[1] | High purity is achievable, but optimization of cleavage and purification may be needed to separate from the demethylated version.[2] |
Experimental Data and Purity Assessment
The purity of a synthetic peptide is typically assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), with identity confirmed by Mass Spectrometry (MS). The O-methyl group increases the hydrophobicity of the tyrosine residue, leading to a longer retention time on an RP-HPLC column compared to its non-methylated counterpart.[4]
Table 2: Representative HPLC-MS Data for a Model Peptide (e.g., H-Gly-Tyr-Ala-NH₂) and Related Impurities
| Peak | Compound Identity | Retention Time (min) | Observed Mass (m/z) | Purity (%) |
| 1 | Deletion (H-Gly-Ala-NH₂) | 8.5 | [M+H]⁺ 146.09 | 1.5 |
| 2 | Target Peptide (Non-Methylated) | 12.2 | [M+H]⁺ 309.15 | 96.5 |
| 3 | O-Methylated Impurity/Target | 13.8 | [M+H]⁺ 323.17 | 2.0 |
Note: Data is illustrative. Actual retention times and purity depend on the specific peptide sequence, column, and gradient conditions.
Visualizing the Workflow and Decision Process
SPPS Workflow and Tyrosine Side Reactions
The following diagram illustrates a single cycle in Fmoc-based solid-phase peptide synthesis, highlighting the critical points where tyrosine is incorporated and where side reactions can occur if the side chain is not properly protected.
Caption: General workflow for Fmoc-SPPS and potential tyrosine side reactions.
Decision Tree for Selecting a Protected Tyrosine
Choosing the correct tyrosine derivative is fundamental. This diagram provides a simple logical guide for researchers.
Caption: Decision guide for choosing the appropriate protected tyrosine derivative.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Tyrosine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing tyrosine on a Rink Amide resin.
-
Resin Preparation: Swell 100 mg of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first amino acid (e.g., Fmoc-Ala-OH, 3 equivalents) with an activator like HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Confirm complete coupling with a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates success.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid, using Fmoc-Tyr(tBu)-OH for the tyrosine position.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification: Dry the crude peptide pellet and purify it using preparative RP-HPLC.
Protocol 2: Analytical RP-HPLC for Purity Assessment
This protocol provides a general method for analyzing the purity of the synthesized peptide.
-
System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) and a UV detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides. This may need to be optimized (e.g., made shallower) to improve the resolution of closely eluting impurities.[2]
-
-
Analysis: Inject 10-20 µL of the sample. Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. Confirm the mass of the main peak and any significant impurities using LC-MS.
Conclusion
The purity of synthetic peptides is profoundly influenced by the strategic choices made during synthesis, particularly the protection of reactive amino acid side chains. For tyrosine, the use of Fmoc-Tyr(tBu)-OH is the established standard, providing a robust and reliable method for producing high-purity peptides with a free tyrosine hydroxyl group.[3] The alternative, Fmoc-Tyr(Me)-OH, is not a direct substitute but rather a specialized building block for creating peptides with a permanent O-methyl modification.[3] Understanding the distinct roles and chemical properties of these derivatives is crucial for minimizing side reactions, simplifying purification, and ultimately achieving a final product of the desired purity and structure.
References
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Z-Tyr-OMe
Researchers, scientists, and drug development professionals handling Z-Tyr-OMe (N-benzyloxycarbonyl-L-tyrosine methyl ester) must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, including solid compounds, solutions, and contaminated labware. All waste containing this compound should be treated as hazardous chemical waste and disposed of through licensed environmental waste management services in accordance with local, state, and federal regulations.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a structurally similar compound such as L-Tyrosine methyl ester hydrochloride.[1][3][4][5] All handling and disposal activities must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][4] | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant nitrile gloves.[4] | Prevents skin contact with the chemical. |
| Body Protection | A fully buttoned lab coat.[1][4] | Protects skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator should be used when handling the solid powder form to avoid inhalation of dust.[1][4] | Prevents respiratory tract irritation.[3][4][5] |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is to collect it as chemical waste for professional disposal. Do not discharge this compound or its solutions into drains or sewers.[1][2]
Part 1: Waste Collection and Segregation
-
Obtain Waste Containers: Procure designated and properly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department. Use separate containers for solid and liquid waste.[6]
-
Solid Waste Collection:
-
Place any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Dispose of all contaminated disposables, such as weigh boats, gloves, and wipes, in the designated solid hazardous waste container.[6]
-
-
Liquid Waste Collection:
-
Collect all aqueous and organic solutions containing this compound in a designated liquid hazardous waste container.
-
Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.[7]
-
Part 2: Management of Contaminated Labware
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with this compound should be placed in the solid hazardous waste container.[6]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[6] Following decontamination, the glassware can be washed according to standard laboratory procedures.
Part 3: Spill Management
In the event of a this compound spill, follow these procedures immediately:
-
Control and Contain: Restrict access to the spill area.[1]
-
Personal Protection: Ensure you are wearing the appropriate PPE before cleaning the spill.
-
Cleanup:
-
For solid spills: Use dry clean-up procedures to avoid generating dust.[1][4] Carefully sweep or vacuum the material and place it into a designated solid hazardous waste container.[1][3][4]
-
For liquid spills: Cover the spill with an inert absorbent material. Carefully scoop the absorbed material into a designated solid hazardous waste container.[6]
-
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[6] Wash the area with large amounts of water, preventing runoff into drains.[1]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. It is essential for all laboratory personnel to be familiar with the specific safety data sheets for the products they handle and to adhere to the waste disposal regulations applicable to their institution and location.[8]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. L-Tyrosine methyl ester hydrochloride(3417-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Handling of z-Tyr-ome for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling z-Tyr-ome (N-Benzyloxycarbonyl-L-tyrosine methyl ester), including detailed operational and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
While this compound is not classified as a hazardous substance by the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care as it may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] It is also a combustible solid.[4] Adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from exposure. |
| Respiratory Protection | NIOSH-approved N95 respirator | Required when dusts are generated to prevent inhalation.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risks and ensure procedural consistency.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]
-
Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Keep the container tightly closed when not in use.[4]
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize the creation of dust when handling the solid material.[1]
-
Avoid ingestion and inhalation.[1]
-
After handling, wash hands thoroughly.
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place at room temperature.[2][4]
-
Protect the compound from light.[1]
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[4] Do not release it into the environment.[1] Uncleaned containers should be treated as the product itself.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
